Thioguanine
Beschreibung
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
This compound anhydrous is an Antimetabolite.
This compound (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. This compound therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
This compound has been reported in Paris polyphylla var. chinensis and Pseudomonas with data available.
This compound Anhydrous is the anhydrous salt form of this compound, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. This compound is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
This compound is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, this compound incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1966 and is indicated for neoplasm and has 26 investigational indications.
See also: this compound Hemihydrate (narrower).
Eigenschaften
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Record name | 6-THIOGUANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5580-03-0 (hemihydrate), 76078-67-6 (mono-Na salt) | |
| Record name | Thioguanine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023652 | |
| Record name | 6-Thioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992), Solid | |
| Record name | 6-THIOGUANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES, 8.34e-01 g/L, Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform. | |
| Record name | 6-THIOGUANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tioguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIOGUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thioguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THIOGUANINE | |
| Source | NCI Investigational Drugs | |
| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
NEEDLES FROM WATER, YELLOW, CRYSTALLINE POWDER | |
CAS No. |
154-42-7 | |
| Record name | 6-THIOGUANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioguanine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGUANINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX31ZPX66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOGUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thioguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 680 °F (NTP, 1992), >360 °C, GREATER THAN 360 °C, > 360 °C | |
| Record name | 6-THIOGUANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tioguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIOGUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thioguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Thioguanine in DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the action of thioguanine, a cornerstone antimetabolite chemotherapeutic agent. We will explore its metabolic activation, incorporation into nucleic acids, and the subsequent cellular responses, with a specific focus on its impact on DNA replication. This document consolidates key quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound (6-TG), a synthetic purine analogue of guanine, has been a mainstay in the treatment of acute leukemias for decades.[1] Its efficacy lies in its ability to act as an antimetabolite, masquerading as a natural purine to disrupt nucleic acid synthesis and function in rapidly dividing cancer cells.[2] The cytotoxic effects of this compound are multifaceted, stemming from its incorporation into both DNA and RNA, inhibition of de novo purine synthesis, and the induction of a futile DNA mismatch repair (MMR) cycle that ultimately triggers cell cycle arrest and apoptosis.[1][2] Understanding these intricate mechanisms is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies.
Metabolic Activation and Pathways of Action
This compound is a prodrug that requires intracellular enzymatic conversion to its active forms, the this compound nucleotides (TGNs).[3] This bioactivation is a critical prerequisite for its cytotoxic activity.
The primary pathways are:
-
Conversion to Thioguanosine Monophosphate (TGMP): this compound is first converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This is the rate-limiting step in its activation.
-
Phosphorylation to Active Triphosphates: TGMP is sequentially phosphorylated by cellular kinases to form thioguanosine diphosphate (TGDP) and then thioguanosine triphosphate (TGTP).
-
Formation of Deoxy-Thioguanosine Triphosphate (dTGTP): The ribonucleotide reductase enzyme converts TGDP to its deoxyribosyl analog, which is then phosphorylated to form 2'-deoxy-thioguanosine triphosphate (dTGTP). This metabolite is the direct precursor for incorporation into DNA.
Once activated, these TGNs exert their cytotoxic effects through several mechanisms:
-
DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP into the elongating DNA strand in place of deoxyguanosine triphosphate (dGTP).
-
RNA Incorporation: TGTP can be incorporated into RNA, disrupting RNA synthesis and function.
-
Inhibition of Purine Synthesis: TGMP can inhibit key enzymes in the de novo purine synthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of the natural guanine nucleotide pool.
-
Induction of Mismatch Repair (MMR): Following incorporation into DNA, the thiol group of this compound can be methylated by S-adenosylmethionine (SAM) to form S6-methylthis compound (S6-meTG). During the subsequent round of DNA replication, S6-meTG can mispair with thymine instead of cytosine. This S6-meTG:T mismatch is recognized by the MMR system (specifically the MutSα complex). However, instead of repairing the lesion, the MMR system engages in a futile cycle of excision and resynthesis on the newly synthesized strand, leading to persistent single-strand breaks, which signal a G2/M cell cycle arrest and ultimately apoptosis.
Below is a diagram illustrating the metabolic activation of this compound.
The subsequent triggering of the mismatch repair pathway is a critical determinant of this compound's cytotoxicity.
Quantitative Data on this compound Activity
The cytotoxic effects of this compound are dose- and cell-line dependent. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 48h | 28.79 | |
| MCF-7 | Breast Adenocarcinoma | 48h | 5.481 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | < 0.5 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | < 0.5 | |
| Wilson | Acute Lymphoblastic Leukemia | - | < 0.5 | |
| Patient ALL Cells | Acute Lymphoblastic Leukemia | - | 20 (Median) |
Table 2: Incorporation of this compound into DNA (DNA-TG)
| Cell Line/Patient Cohort | Treatment | DNA-TG Level | Reference |
| Jurkat T Cells | 3 µM 6-TG for 24h | ~10% of guanine replaced | |
| HL-60 Cells | 3 µM 6-TG for 24h | ~7.4% of guanine replaced | |
| CCRF-CEM Cells | 3 µM 6-TG for 24h | ~7% of guanine replaced | |
| K-562 Cells | 3 µM 6-TG for 24h | ~3% of guanine replaced | |
| Pediatric ALL Patients | Maintenance Therapy | 106.0 fmol/µg DNA (Median) |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects. Below are protocols for key experiments.
Quantification of DNA-Incorporated this compound by LC-MS/MS
This protocol describes a method for the highly sensitive and specific quantification of this compound incorporated into cellular DNA.
References
The Dawn of Rational Drug Design: A Technical History of Thioguanine
An In-depth Technical Guide on the Discovery and Historical Synthesis of a Landmark Anticancer Agent
For researchers, scientists, and drug development professionals, the story of thioguanine is more than a historical account; it is a seminal case study in the power of rational drug design. Its discovery and development marked a paradigm shift from serendipitous discovery to a targeted, hypothesis-driven approach to cancer chemotherapy. This whitepaper provides a detailed exploration of the discovery and historical synthesis of this compound, complete with experimental protocols, quantitative data from early studies, and visualizations of its chemical synthesis and biological mechanisms.
The Genesis of a Targeted Approach: The Discovery of this compound
In the mid-20th century, the landscape of cancer treatment was bleak. The prevailing method of drug discovery was largely based on trial and error. However, at the Wellcome Research Laboratories, a new philosophy was taking root, championed by the pioneering work of George Hitchings and Gertrude Elion. Their "rational drug design" approach was founded on the principle of creating antimetabolites—molecules that could masquerade as natural cellular components and thereby disrupt critical biochemical pathways essential for the growth of cancer cells.[1][2][3]
Hitchings and Elion hypothesized that by interfering with nucleic acid metabolism, they could selectively inhibit the proliferation of rapidly dividing cancer cells, which have a high demand for DNA and RNA precursors.[1][2] Their research focused on purines, fundamental building blocks of nucleic acids. This led to the synthesis of a series of purine analogs, with the goal of creating compounds that would be mistakenly taken up by the cellular machinery, leading to the arrest of DNA and RNA synthesis.
This systematic investigation culminated in the synthesis of two groundbreaking compounds in 1950: diaminopurine and, most notably, 6-thioguanine. This compound, a sulfur-containing analog of the natural purine guanine, proved to be a potent inhibitor of tumor growth and a cornerstone in the development of modern chemotherapy. For their revolutionary work in drug development, Gertrude Elion and George Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.
The Logic of Discovery: A Rational Drug Design Workflow
The intellectual journey that led to this compound can be visualized as a logical workflow, a testament to the power of their hypothesis-driven research.
The Historical Synthesis of this compound
The first chemical synthesis of this compound was reported by Gertrude Elion and George Hitchings in a 1955 communication in the Journal of the American Chemical Society. The method involved the thiation of guanine using phosphorus pentasulfide in pyridine. While the original paper provides a concise description, a more detailed protocol can be reconstructed from subsequent publications and patents.
Chemical Synthesis Pathway
The historical synthesis of this compound can be represented by the following chemical reaction:
Experimental Protocol: Synthesis of 6-Thioguanine
The following protocol is a composite representation based on the original work of Elion and Hitchings and subsequent related methodologies.
Materials:
-
Guanine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ammonia solution (weak)
-
Acetic acid
-
Activated charcoal
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, a suspension of guanine in anhydrous pyridine is prepared.
-
Phosphorus pentasulfide is added portion-wise to the suspension with stirring.
-
The reaction mixture is heated to reflux (approximately 115°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled, and the excess pyridine is removed by distillation under reduced pressure.
-
The residue is treated with water to decompose any unreacted phosphorus pentasulfide.
-
The crude product is collected by filtration and washed with water.
-
For purification, the crude this compound is dissolved in a dilute ammonia solution.
-
The solution is treated with activated charcoal to remove colored impurities and then filtered.
-
The filtrate is acidified with acetic acid to a pH of approximately 4, which causes the precipitation of purified 6-thioguanine.
-
The purified product is collected by filtration, washed with water, and dried.
Characterization:
-
Appearance: Pale yellow crystalline powder.
-
Melting Point: Decomposes above 360°C.
-
Elemental Analysis: Calculated for C₅H₅N₅S: C, 35.92%; H, 3.01%; N, 41.89%; S, 19.18%. Found: C, 35.85%; H, 3.05%; N, 41.75%; S, 19.25%.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its cytotoxic effects through a complex and multifaceted mechanism of action. As a prodrug, it requires intracellular metabolic activation to its pharmacologically active forms.
Metabolic Activation and Signaling Pathway
The metabolic activation of this compound and its subsequent interference with cellular processes are depicted in the following signaling pathway diagram.
The key steps in this compound's mechanism of action are:
-
Metabolic Activation: this compound is converted to thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is then further phosphorylated to the diphosphate (TGDP) and triphosphate (TGTP) forms. TGDP can also be reduced to deoxythioguanosine triphosphate (dTGTP).
-
Incorporation into Nucleic Acids: dTGTP and TGTP are incorporated into DNA and RNA, respectively, in place of their natural counterparts, deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP). This incorporation leads to the formation of fraudulent nucleic acids, which disrupts their structure and function, ultimately triggering apoptosis.
-
Inhibition of de Novo Purine Synthesis: TGMP can inhibit several key enzymes in the de novo purine synthesis pathway, leading to a depletion of the natural purine nucleotide pool and further hampering DNA and RNA synthesis.
-
Induction of Apoptosis: The cumulative effects of DNA and RNA damage and the inhibition of purine synthesis lead to cell cycle arrest and the induction of programmed cell death (apoptosis).
Early Biological Evaluation and Quantitative Data
The initial biological evaluation of this compound and other purine analogs relied heavily on microbial assays, which provided a rapid and effective method for screening large numbers of compounds.
The Lactobacillus casei Growth Inhibition Assay
A cornerstone of Elion and Hitchings' screening program was the Lactobacillus casei growth inhibition assay. This bacterium requires preformed purines for growth, making it an ideal model system to test the efficacy of purine antagonists.
Experimental Protocol: Lactobacillus casei Growth Inhibition Assay
The following is a generalized protocol based on the methodologies described in the publications of Elion and Hitchings.
Materials:
-
Lactobacillus casei (ATCC 7469) culture
-
Folic acid-free L. casei medium
-
Test compounds (e.g., this compound) dissolved in a suitable solvent
-
Folinic acid (as a reversing agent)
-
Sterile test tubes
-
Incubator (37°C)
-
Spectrophotometer or titration equipment
Procedure:
-
A series of dilutions of the test compound are prepared.
-
Aliquots of the test compound dilutions are added to test tubes containing the L. casei medium.
-
Control tubes with no test compound and tubes with a known reversing agent (e.g., folinic acid) are also prepared.
-
Each tube is inoculated with a standardized suspension of L. casei.
-
The tubes are incubated at 37°C for a defined period (e.g., 72 hours).
-
Bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer or by titrating the lactic acid produced by the bacteria.
-
The concentration of the test compound that causes 50% inhibition of growth (IC50) is determined.
Quantitative Data from Early Studies
The following table summarizes some of the key quantitative data from the early preclinical and clinical studies of this compound.
| Parameter | Organism/System | Value/Result | Reference |
| Preclinical Data | |||
| Growth Inhibition (IC50) | Lactobacillus casei | ~0.5 µg/mL | |
| Tumor Growth Inhibition | Sarcoma 180 (in mice) | Significant inhibition | |
| Early Clinical Trial Data | |||
| Disease | Acute Leukemia (children) | ||
| Remission Rate | 33% (15 out of 45 patients) achieved good remissions | ||
| Dosage | 2.0-2.5 mg/kg/day (oral) |
Conclusion
The discovery and development of this compound represent a landmark achievement in the history of medicine and a testament to the power of rational, hypothesis-driven scientific inquiry. The pioneering work of Gertrude Elion and George Hitchings not only provided a crucial new weapon in the fight against leukemia but also laid the foundation for the modern era of drug discovery. By understanding the intricate biochemical pathways of cancer cells, they were able to design a molecule that could selectively disrupt these processes, ushering in an age of targeted therapies. The principles of rational drug design they established continue to guide researchers today in the quest for more effective and less toxic treatments for a wide range of diseases. This in-depth technical guide serves as a resource for appreciating the scientific rigor and ingenuity that brought this life-saving medication into existence.
References
Thioguanine: A Purine Analogue Antimetabolite - An In-depth Technical Guide
Introduction
Thioguanine, a synthetic purine analogue, has been a cornerstone in the treatment of various neoplastic diseases, particularly acute leukemias, for several decades.[1][2] As an antimetabolite, it structurally mimics the natural purine bases, guanine and hypoxanthine, thereby interfering with the synthesis and utilization of nucleic acids, which are essential for cell division and survival.[1][3] This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its metabolic pathways, and the experimental methodologies used to investigate its efficacy and metabolism. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this important chemotherapeutic agent.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets rapidly proliferating cells.[3] As a prodrug, it requires intracellular activation to its pharmacologically active forms. The key steps in its mechanism of action are:
-
Cellular Uptake and Activation: this compound is transported into the cell and is converted to its primary active metabolite, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This step is crucial for its cytotoxic activity.
-
Inhibition of Purine Synthesis: TGMP acts as a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: TGMP is further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP). TGTP can be incorporated into RNA, disrupting its function. More significantly, TGDP is converted to its deoxyribonucleoside form, 6-thiodeoxyguanosine triphosphate (dTGTP), which is then incorporated into DNA during the S-phase of the cell cycle.
-
Induction of Cell Death: The incorporation of this compound into DNA (DNA-TG) is a major contributor to its cytotoxicity. The presence of this abnormal base in the DNA helix triggers the mismatch repair (MMR) system, which, in a futile attempt to remove the this compound, creates DNA strand breaks. This persistent DNA damage leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Signaling and Metabolic Pathways
The metabolic activation and cytotoxic mechanisms of this compound involve several interconnected pathways. The following diagrams illustrate these processes.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| HeLa | Human Cervical Carcinoma | 28.79 | 48 | |
| A549 | Human Lung Carcinoma | 2.82 | 72 | |
| ASPC1 | Human Pancreatic Cancer | 2.8 | Not Specified | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 0.87 - 2.98 | 48 - 72 | |
| MCF-7 | Human Breast Cancer (ER+, PR+) | 5.481 | 48 |
Pharmacokinetic Parameters of this compound
Pharmacokinetic studies in human subjects have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.
| Administration Route | Dose | Cmax (µM) | AUC (µM·h) | T1/2 (hours) | Patient Population | Reference |
| Oral | 60 mg/m² | 0.46 ± 0.68 | 1.5 | Not Specified | Pediatric ALL | |
| Oral | 40 mg/m² | 0.1 (median) | 0.16 (median) | 2 (median) | Pediatric ALL | |
| Continuous IV Infusion | 10 mg/m²/h for 24h | 0.9 (Css) | Not Applicable | Not Applicable | Pediatric Refractory Malignancies | |
| Continuous IV Infusion | 20 mg/m²/h for 24h | 4.1 (Css) | Not Applicable | Not Applicable | Pediatric Refractory Malignancies | |
| Oral | 20 mg daily | Not Specified | Not Specified | ~120 (5 days) | Inflammatory Bowel Disease |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T1/2: Half-life; Css: Steady-state plasma concentration; ALL: Acute Lymphoblastic Leukemia.
Thiopurine Methyltransferase (TPMT) Activity
TPMT is a key enzyme in the catabolism of thiopurines. Genetic polymorphisms in the TPMT gene lead to variable enzyme activity, which can significantly impact drug toxicity.
| TPMT Phenotype | Enzyme Activity (nmol/h/mL RBC) | Allelic Status | Population Frequency | Dosing Recommendation | Reference |
| Normal Metabolizer | ≥ 4.4 | Two functional alleles | ~86-97% | Standard dose | |
| Intermediate Metabolizer | Intermediate | One functional, one non-functional allele | ~3-14% | Reduced dose (30-70% of standard) | |
| Poor Metabolizer | ≤ 3.2 (or absent) | Two non-functional alleles | ~1 in 178 to 1 in 3,736 | Drastically reduced dose or alternative therapy |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a common method for determining the cytotoxic effect of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Quantification of this compound Nucleotides in Red Blood Cells by HPLC
This protocol describes a method for measuring the active metabolites of this compound in erythrocytes, which is often used for therapeutic drug monitoring.
Objective: To quantify 6-thioguanine nucleotides (6-TGNs) in red blood cells (RBCs).
Materials:
-
Whole blood sample collected in an EDTA tube.
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 reverse-phase column and UV detector.
-
Mobile phase (e.g., phosphate buffer with methanol).
-
6-thioguanine standard.
Procedure:
-
Sample Preparation: Separate RBCs from plasma by centrifugation. Wash the RBCs with saline.
-
Lysis and Deproteinization: Lyse the RBCs and deproteinize the sample using perchloric acid in the presence of DTT to stabilize the thiopurines.
-
Hydrolysis: Heat the sample at 100°C for a defined period (e.g., 45 minutes) to hydrolyze the this compound nucleotides to the free base, 6-thioguanine.
-
HPLC Analysis: Inject the hydrolyzed sample into the HPLC system. Separate the components on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detection: Detect 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).
-
Quantification: Determine the concentration of 6-TGNs in the original sample by comparing the peak area of 6-thioguanine to a standard curve. The results are typically expressed as pmol/8 x 10⁸ RBCs.
TPMT and NUDT15 Genotyping
Genetic testing for variations in TPMT and NUDT15 is crucial for personalizing thiopurine therapy and minimizing the risk of severe toxicity.
Objective: To identify genetic variants in TPMT and NUDT15 that affect enzyme activity.
Methodology: Polymerase Chain Reaction (PCR) followed by various detection methods is commonly used.
Procedure Outline:
-
DNA Extraction: Isolate genomic DNA from a whole blood sample.
-
PCR Amplification: Amplify specific regions of the TPMT and NUDT15 genes that are known to harbor common functional variants (e.g., TPMT2, *3A, *3C; NUDT152, *3).
-
Genotype Determination: Analyze the PCR products to identify the presence of specific single nucleotide polymorphisms (SNPs). This can be done using several techniques, including:
-
Allele-Specific PCR: Uses primers that are specific for either the wild-type or variant allele.
-
DNA Sequencing (Sanger or Next-Generation): Directly determines the nucleotide sequence of the amplified DNA.
-
TaqMan SNP Genotyping Assays: Utilizes fluorescently labeled probes that are specific to each allele.
-
-
Interpretation: Based on the identified genotype, the patient's predicted TPMT and NUDT15 metabolizer status (e.g., normal, intermediate, or poor) is determined, which then informs dosing decisions.
Conclusion
This compound remains a vital therapeutic agent in the oncologist's armamentarium. Its efficacy is rooted in its ability to act as a purine analogue antimetabolite, disrupting DNA and RNA synthesis and inducing cell death in rapidly dividing cancer cells. A thorough understanding of its complex mechanism of action, metabolic pathways, and the pharmacogenetic factors that influence its activity and toxicity is paramount for its safe and effective use. The experimental protocols detailed in this guide provide a framework for the continued investigation and clinical monitoring of this compound, with the ultimate goal of optimizing patient outcomes. As research continues to unravel the nuances of its interactions within the cell, the potential for more personalized and effective this compound-based therapies will undoubtedly expand.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound nucleotides (TGN) | Synnovis [synnovis.co.uk]
- 3. Quantification of this compound in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thioguanine in Purine Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanine, or 6-thioguanine (6-TG), is a purine analogue and antimetabolite medication utilized in the treatment of specific leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] As a prodrug, this compound requires intracellular metabolic activation to exert its cytotoxic effects.[3][4][5] Its mechanism of action is multifaceted, primarily involving its conversion into fraudulent nucleotides that are incorporated into DNA and RNA, and the inhibition of de novo purine synthesis. This guide provides a detailed technical overview of this compound's interaction with purine metabolism pathways, its mechanisms of cytotoxicity, quantitative data on its effects, relevant experimental protocols, and mechanisms of cellular resistance.
Metabolic Activation and Inactivation of this compound
This compound's efficacy is contingent on its conversion to active metabolites, while its toxicity is influenced by the balance between activation and inactivation pathways.
2.1 Anabolic Pathway (Activation)
The primary activation of this compound is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts it to 6-thioguanosine monophosphate (TGMP). This is the rate-limiting step in its activation. TGMP is then sequentially phosphorylated by cellular kinases to form 6-thioguanosine diphosphate (TGDP) and the primary active metabolite, 6-thioguanosine triphosphate (TGTP). TGDP can also be converted to the deoxyribonucleoside form, 6-thiodeoxyguanosine triphosphate (dGTP), which is incorporated into DNA. Collectively, these active metabolites are known as 6-thioguanine nucleotides (6-TGNs).
2.2 Catabolic Pathways (Inactivation)
This compound is subject to two main inactivation pathways. The first involves S-methylation catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which converts this compound to 6-methylthis compound (6-MTG). Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of severe toxicity, such as myelosuppression. The second pathway involves deamination by guanine deaminase (GDA) to 6-thioxanthine, which is then oxidized by xanthine oxidase (XO) to the inactive metabolite, thiouric acid.
Mechanism of Cytotoxic Action
The therapeutic effects of this compound are derived from several interconnected mechanisms that disrupt cellular function, particularly in rapidly dividing cancer cells.
3.1 Incorporation into Nucleic Acids
-
DNA Incorporation : The metabolite dGTP is incorporated into DNA during the S-phase of the cell cycle. This incorporation leads to the formation of fraudulent DNA, which structurally weakens the helix and causes base mispairing during replication. The cell's mismatch repair (MMR) system recognizes these errors but is unable to correct them effectively, leading to persistent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
-
RNA Incorporation : The active metabolite TGTP is incorporated into RNA, which disrupts RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism. This contributes significantly to the overall cytotoxicity of the drug.
3.2 Inhibition of De Novo Purine Synthesis
This compound metabolites, particularly TGMP, act as feedback inhibitors of key enzymes in the de novo purine synthesis pathway. This includes the inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase), the first committed step in purine synthesis, and IMP dehydrogenase, which is crucial for the synthesis of guanine nucleotides. This blockade deprives cancer cells of the essential purine building blocks required for DNA and RNA synthesis, leading to a depletion of cellular nucleotide pools.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's pharmacodynamics and clinical monitoring.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
|---|
| HeLa (Human Cervical Carcinoma) | MTT | 48 hours | 28.79 µM | |
Table 2: Clinical Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Patient Population | Matrix | Value Range / Median | Reference |
|---|---|---|---|---|
| Peak Plasma Level | Acute Myelogenous Leukemia | Plasma | 0.03 - 0.94 µM | |
| Therapeutic Range (6-TGNs) | Inflammatory Bowel Disease | Red Blood Cells (RBCs) | 235 - 450 pmol/8 x 10⁸ RBCs | |
| Median DNA-TG Level | Pediatric ALL | Leukocyte DNA | 106.0 fmol TG/µg DNA |
| HPRT Activity | Inflammatory Bowel Disease | Red Blood Cells (RBCs) | 1.63 - 3.33 µmol/min per g Hb | |
Experimental Protocols
5.1 Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of this compound on a cancer cell line, such as HeLa cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (6-TG) stock solution
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (e.g., five different concentrations to generate a dose-response curve). Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against drug concentration and use linear regression analysis to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
5.2 Protocol for Quantification of this compound Metabolites in Erythrocytes by LC-MS/MS
This protocol outlines a method for quantifying 6-TGNs in red blood cells (RBCs), a common practice for therapeutic drug monitoring.
Objective: To measure the concentration of active this compound metabolites in patient erythrocytes.
Materials:
-
Whole blood sample collected in EDTA
-
Perchloric acid (HClO4)
-
Dithiothreitol (DTT)
-
Stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Centrifuge, vortex mixer
Methodology:
-
Sample Preparation: Isolate RBCs from whole blood by centrifugation. Lyse the packed RBCs with purified water.
-
Metabolite Hydrolysis: To release the this compound base from the nucleotide forms (TGMP, TGDP, TGTP), perform acid hydrolysis. Add perchloric acid to the cell lysate, along with DTT to prevent oxidation of the thiol group, and heat the sample (e.g., at 100°C for 1 hour). This converts all 6-TGNs to the 6-thioguanine base.
-
Protein Precipitation & Extraction: After hydrolysis, centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the this compound base.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Chromatography: Separate this compound from other cellular components using a suitable column (e.g., C18 reversed-phase).
-
Mass Spectrometry: Use tandem mass spectrometry for detection and quantification. Monitor the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.
-
-
Quantification: Create a calibration curve using standards of known this compound concentration. Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve. The final concentration is typically reported as pmol per 8 x 10⁸ RBCs.
Mechanisms of Resistance
Resistance to this compound can be innate or acquired and poses a significant clinical challenge.
-
HPRT1 Deficiency : The most well-documented mechanism of resistance is the loss or severe reduction of HPRT1 activity. Without this enzyme, cells cannot convert this compound into its active cytotoxic metabolites, rendering the drug ineffective.
-
Increased TPMT Activity : Patients with genetically determined high TPMT activity can metabolize and inactivate thiopurine drugs more rapidly. This shunts the drug away from the activation pathway, potentially reducing therapeutic efficacy.
-
Defective Mismatch Repair (MMR) System : Since a key part of this compound's cytotoxicity relies on the MMR system recognizing the incorporated fraudulent base, cells with a defective MMR system may exhibit tolerance to the drug.
-
Altered Drug Transport : Resistance can also be conferred by the overactive efflux of thiopurines and their metabolites from the cell by transporters such as ABCC4 and ABCC5.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tioguanine - Wikipedia [en.wikipedia.org]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetics and bioavailability of oral thioguanine
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Executive Summary
Thioguanine (6-thioguanine, 6-TG) is a purine analogue and antimetabolite primarily utilized in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] As a prodrug, its efficacy and toxicity are intrinsically linked to its complex pharmacokinetic profile, which is characterized by variable absorption and extensive intracellular metabolism. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of oral this compound, details common experimental methodologies for its quantification, and visualizes its metabolic pathways and analytical workflows.
Pharmacokinetics of Oral this compound
The clinical pharmacology of oral this compound is marked by significant interindividual variability, stemming from its incomplete absorption and complex metabolic pathways.[3]
Absorption and Bioavailability
Oral this compound is administered as a tablet, typically at doses of 2-3 mg/kg/day.[4] Its absorption from the gastrointestinal tract is both incomplete and variable.[5]
-
Bioavailability : The average oral bioavailability of this compound is approximately 30%, with a wide reported range of 14% to 46%. This variability can lead to significant differences in systemic exposure among patients.
-
Factors Affecting Absorption :
-
Food : Concomitant food intake can significantly decrease the maximum plasma concentration (Cmax) and the area-under-the-curve (AUC) of this compound. Therefore, it is often recommended to be taken on an empty stomach.
-
Gastrointestinal Distress : Patients experiencing severe nausea and emesis have been observed to have markedly lower plasma levels of the drug.
-
-
Classification : Based on its low solubility and permeability, this compound is categorized as a Biopharmaceutics Classification System (BCS) class IV drug.
Distribution
Following absorption, this compound is distributed throughout the body.
-
Cellular Uptake : A key feature of this compound is its rapid uptake and incorporation into cells, particularly human bone marrow cells. Its cytotoxic effects are exerted after it is metabolized intracellularly.
-
Volume of Distribution : The volume of distribution has been reported as 148 mL/kg.
-
Central Nervous System (CNS) : this compound does not cross the blood-brain barrier to a significant extent, and therapeutic concentrations are generally not achieved in the cerebrospinal fluid (CSF) after oral administration.
-
Placental Transfer : The drug is known to cross the placenta.
Metabolism
This compound is a prodrug that undergoes extensive intracellular metabolism via two competing major pathways: an anabolic pathway that forms active cytotoxic nucleotides and a catabolic pathway that leads to inactive metabolites.
-
Anabolic (Activation) Pathway : this compound is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active ribonucleotide, 6-thioguanosine monophosphate (TGMP). TGMP accumulates intracellularly and is subsequently phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active this compound nucleotides (TGNs) exert their cytotoxic effects by being incorporated into DNA and RNA, which disrupts nucleic acid synthesis and function, ultimately leading to cell cycle arrest and apoptosis.
-
Catabolic (Inactivation) Pathways :
-
Methylation : this compound can be methylated by thiopurine S-methyltransferase (TPMT) to form 2-amino-6-methylthiopurine. This metabolite has minimal anti-neoplastic activity and is less toxic than this compound. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active TGNs and an increased risk of severe myelotoxicity.
-
Deamination and Oxidation : this compound can be deaminated by guanine deaminase to 6-thioxanthine, which is then oxidized by xanthine oxidase to thiouric acid. Unlike the related thiopurine mercaptopurine, this metabolic pathway is not significantly affected by xanthine oxidase inhibitors like allopurinol.
-
Excretion
The elimination of this compound from the plasma is relatively rapid.
-
Plasma Half-Life : The median plasma half-life is short, approximately 80-90 minutes, with a reported range of 25 to 240 minutes. This is primarily due to the rapid uptake of the drug into tissues and cells.
-
Metabolite Half-Life : In contrast, the intracellular active this compound nucleotides (TGNs) have much longer half-lives, allowing them to be measured long after the parent drug has been cleared from the plasma.
-
Route of Excretion : this compound is excreted primarily by the kidneys, almost entirely in the form of its metabolites.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for oral this compound.
| Parameter | Value | Reference(s) |
| Bioavailability | ~30% (Range: 14-46%) | |
| Time to Peak (Tmax) | 2-4 hours | |
| Peak Plasma Conc. (Cmax) | 0.03 - 0.94 µM (highly variable) | |
| Plasma Half-Life (t½) | Median: 80-90 minutes (Range: 25-240 minutes) | |
| Volume of Distribution (Vd) | 148 mL/kg | |
| Clearance | 600 - 1,000 mL/min | |
| Primary Route of Excretion | Renal (as metabolites) |
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.
Measurement of this compound in Human Plasma
This protocol describes a method for quantifying the parent drug in plasma, often used to assess absorption kinetics.
-
Objective : To measure this compound concentrations in plasma samples.
-
Methodology :
-
Sample Collection : Hourly blood samples are collected via venipuncture following oral administration of this compound.
-
Sample Preparation (Extraction) : A specialized extraction is required to isolate this compound from interfering plasma components. One method involves forming a this compound phenyl mercury derivative in alkaline plasma, which is then extracted into toluene. The free drug is subsequently released by back-extraction into hydrochloric acid.
-
Chemical Derivatization : For fluorimetric detection, this compound is oxidized to its corresponding 6-sulfonate (guanine 6-sulphonate) using alkaline potassium permanganate.
-
Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with an anion-exchange column.
-
Detection : The guanine 6-sulphonate derivative is monitored using a fluorescence detector. This method is highly specific with a limit of sensitivity around 5 ng/mL.
-
Measurement of this compound Nucleotides (TGNs) in Erythrocytes
This protocol is used to measure the intracellular active metabolites, which correlate better with therapeutic efficacy and toxicity.
-
Objective : To quantify 6-thioguanine nucleotides (6-TGNs) in erythrocytes as a surrogate for levels in target tissues.
-
Methodology :
-
Sample Collection : Whole blood samples are collected. For multi-center studies, samples can be frozen for shipping to preserve analyte stability, as TGN concentrations can decline at ambient temperatures.
-
Sample Preparation :
-
Erythrocytes are isolated from whole blood by centrifugation and washed with an isotonic saline solution.
-
This compound nucleotides are released from the packed erythrocytes via precipitation with perchloric acid.
-
-
Hydrolysis : The nucleotide mixture is hydrolyzed by heating at 100°C in acid. This process converts the various this compound nucleotides (TGMP, TGDP, TGTP) back to the parent base, this compound, for easier quantification.
-
Chromatographic Separation : The resulting this compound is separated using a reverse-phase HPLC system. An internal standard (e.g., 5-bromouracil) is used for accurate quantification.
-
Detection : Detection is typically performed using a UV or photodiode array (PDA) detector. The results are normalized and expressed as pmol per 8x10⁸ red blood cells.
-
Visualizations
This compound Metabolic Pathways
Caption: Metabolic activation and catabolism of this compound.
Experimental Workflow for TGN Analysis
Caption: Workflow for measuring this compound nucleotides (TGNs).
References
Thioguanine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanine, a purine analogue and antimetabolite, is a cornerstone in the treatment of certain leukemias.[1][2] Its efficacy is rooted in its ability to disrupt cellular proliferation by interfering with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on cell cycle progression. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: DNA and RNA Incorporation
This compound exerts its cytotoxic effects primarily through its metabolic conversion to this compound nucleotides, which are then incorporated into DNA and RNA. This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which converts this compound into 6-thioguanilyic acid (TGMP). Subsequent phosphorylation leads to the formation of this compound triphosphate (TGTP), which can be incorporated into DNA, and thioguanosine triphosphate, which can be incorporated into RNA.
The incorporation of this compound into DNA creates a fraudulent base that disrupts the normal DNA structure and function. This leads to the activation of the mismatch repair (MMR) system, which, in a futile attempt to correct the abnormality, introduces DNA strand breaks, triggering cell cycle arrest and apoptosis. The cytotoxicity of this compound is, therefore, cell cycle phase-specific, primarily targeting cells in the S phase of the cell cycle when DNA replication occurs.
Effects on Cell Cycle Progression: S and G2/M Phase Arrest
This compound treatment leads to significant perturbations in cell cycle progression, most notably causing arrests in the S and G2/M phases. Studies in various cancer cell lines have consistently demonstrated an accumulation of cells in the G2/M phase following exposure to this compound.
In L1210 mouse leukemic cells, continuous treatment with this compound resulted in an increased fraction of cells in the G2/M phase and a decrease in the G1 population. While the percentage of cells in the S phase remained constant, the rate of DNA synthesis decreased dramatically, suggesting an S-phase block as well. The delayed cytotoxic effect of this compound has been associated with a cell progression block in the second G2 phase after its addition.
Similarly, in MCF-7 breast cancer cells, this compound treatment induced G2/M phase cell cycle arrest. This was accompanied by an increase in the number of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the quantitative data on the effects of this compound on cell cycle distribution in MCF-7 breast cancer cells.
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.34 ± 1.23 | 35.12 ± 0.87 | 9.54 ± 0.54 | |
| This compound | 45.21 ± 1.11 | 28.76 ± 0.98 | 26.03 ± 1.05* |
*p < 0.05 compared with the control group.
Molecular Pathways Involved in Cell Cycle Arrest
The cell cycle arrest induced by this compound is a complex process involving multiple signaling pathways, primarily activated in response to the DNA damage caused by its incorporation.
DNA Damage Response and Mismatch Repair (MMR) Pathway
The incorporation of this compound into DNA triggers the DNA mismatch repair (MMR) system. The persistent activity of the MMR system in attempting to repair the this compound-induced lesions leads to the formation of DNA strand breaks, which are critical signals for cell cycle arrest. The MMR proteins MSH2 and MLH1 are essential for the G2/M checkpoint response to this compound.
Role of BRCA1 and the ATR/Chk1 Pathway
The breast cancer susceptibility gene 1 (BRCA1) plays a crucial role in the G2/M cell cycle checkpoint activated in response to this compound-induced DNA damage. In BRCA1-mutant cells, the G2/M checkpoint response to this compound is almost completely lost, leading to increased resistance to the drug. The activation of this checkpoint by BRCA1 is dependent on the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway.
p53 Signaling Pathway and Regulation of CDK1/Cyclin B1
In some cancer cells, such as MCF-7, this compound-induced G2/M arrest is mediated through the p53 signaling pathway. This compound treatment can lead to the upregulation of CDKN1A (p21), a downstream target of p53, which in turn inhibits the activity of the CDK1/cyclin B complex. The CDK1/cyclin B1 complex is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis.
The following diagram illustrates the key signaling pathways involved in this compound-induced G2/M cell cycle arrest.
Caption: Signaling pathways leading to this compound-induced G2/M arrest.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Harvest the cells and wash twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines the workflow for cell cycle analysis.
References
An In-depth Technical Guide to the Enzymatic Conversion of Thioguanine to its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanine, a purine analogue, is a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia. Its efficacy is entirely dependent on its intracellular conversion to active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs). This process is governed by a complex interplay of anabolic and catabolic enzymes, with inter-individual variations in enzyme activity significantly impacting therapeutic outcomes and toxicity. This technical guide provides a comprehensive overview of the enzymatic pathways of this compound metabolism, detailed experimental protocols for monitoring its active metabolites and the activity of key enzymes, and quantitative data to support research and drug development efforts in this field.
Introduction
6-Thioguanine (6-TG) is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary mechanism of action of its active metabolites, the 6-thioguanine nucleotides (6-TGNs), involves their incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2] The intricate balance between the anabolic (activation) and catabolic (inactivation) pathways of this compound metabolism is crucial in determining both its therapeutic efficacy and its potential for adverse effects, most notably myelosuppression.[2][3] Understanding these pathways at a molecular level is paramount for optimizing thiopurine therapy and developing novel strategies to enhance its therapeutic index.
Enzymatic Pathways of this compound Metabolism
The metabolic fate of this compound is determined by the activity of several key enzymes, which can be broadly categorized into anabolic and catabolic pathways.
Anabolic Pathway: Conversion to Active Metabolites
The activation of this compound to its cytotoxic 6-TGNs is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] This is followed by a series of phosphorylation steps catalyzed by guanylate kinase (GMPK) and nucleoside diphosphate kinase (NDPK). Ribonucleotide reductase also contributes by converting ribonucleotides to deoxyribonucleotides, which can then be incorporated into DNA.
The anabolic pathway can be summarized as follows:
-
This compound → 6-Thioguanosine Monophosphate (TGMP): Catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
-
TGMP → 6-Thioguanosine Diphosphate (TGDP): Catalyzed by Guanylate Kinase (GMPK).
-
TGDP → 6-Thioguanosine Triphosphate (TGTP): Catalyzed by Nucleoside Diphosphate Kinase (NDPK).
-
TGDP → 6-Deoxythioguanosine Diphosphate (dTGDP) → 6-Deoxythioguanosine Triphosphate (dTGTP): Catalyzed by Ribonucleotide Reductase and NDPK.
The collective end-products, TGMP, TGDP, TGTP, and dTGTP, are referred to as 6-thioguanine nucleotides (6-TGNs).
Catabolic Pathways: Inactivation and Elimination
This compound and its metabolites can be inactivated through two primary catabolic routes:
-
Methylation: Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of this compound to 2-amino-6-methylthiopurine, a less active and less toxic compound. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of toxicity.
-
Deamination and Oxidation: Guanine deaminase can deaminate this compound to 6-thioxanthine, which is then oxidized by xanthine oxidase to the inactive metabolite, thiouric acid.
Data Presentation: Quantitative Insights into this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/10^6 cells/hr or nmol/min/mgHb) | Source |
| 5'-Nucleotidase | Thio-GMP | 33 - 109 | 3.99 - 19.5 (nmol/10^6 pMNC/hr) | |
| Nucleoside Diphosphate Kinase | dGTP | 1940 | 111.35 (nmol/min/mgHb) | |
| Nucleoside Diphosphate Kinase | dADP | 1260 | 111.41 (nmol/min/mgHb) |
Table 2: Intracellular Concentrations of 6-Thioguanine Nucleotides (6-TGNs) in Patients
| Patient Population | 6-TGN Concentration (pmol/8 x 10^8 RBC) | Therapeutic Range (pmol/8 x 10^8 RBC) | Source |
| Children with Acute Lymphoblastic Leukemia | 0 - 1934.0 (median 319.7) | Not specified | |
| Patients with Inflammatory Bowel Disease | Median 364 | Proposed ≥ 700 for effectiveness | |
| Patients with Crohn's Disease | Responders: Median significantly higher than non-responders | 235 - 450 |
Table 3: Thiopurine S-Methyltransferase (TPMT) Activity Phenotypes
| Phenotype | Enzyme Activity | Prevalence | Therapeutic Recommendation | Source |
| Normal/High | Normal to high | ~86-97% | Start with normal starting dose | |
| Intermediate | Intermediate | ~3-14% | Start with reduced doses (30-50% of full dose) | |
| Low/Deficient | Low or deficient | ~1 in 178 to 1 in 3736 | Consider alternative agents |
Experimental Protocols
Accurate measurement of 6-TGN levels and the activity of key metabolizing enzymes is crucial for therapeutic drug monitoring and research.
Determination of 6-Thioguanine Nucleotides (6-TGNs) by HPLC
This method is for the simultaneous determination of 6-TGNs and methyl 6-mercaptopurine nucleotides (Me6-MPNs) in erythrocytes.
Materials:
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Potassium dihydrogenophosphate
-
Methanol
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Isolate erythrocytes by centrifugation.
-
Lyse the red blood cells.
-
Deproteinize the lysate with perchloric acid in the presence of DTT.
-
-
Hydrolysis:
-
Heat the sample at 100°C for 45 minutes to hydrolyze the thiopurine nucleotides to their respective bases.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample into the HPLC system.
-
Separate the metabolites on a C18 column using a mobile phase of dihydrogenophosphate buffer and methanol.
-
Detect the eluted bases using a UV detector at appropriate wavelengths (e.g., 341 nm for 6-thioguanine).
-
-
Quantification:
-
Calculate the concentration of 6-TGNs based on a standard curve prepared with known concentrations of 6-thioguanine.
-
Assay of Thiopurine S-Methyltransferase (TPMT) Activity
This protocol describes a common method for determining TPMT activity in red blood cells.
Materials:
-
Red blood cell lysate
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
6-Thioguanine as the substrate
-
HPLC system
Procedure:
-
Enzyme Reaction:
-
Incubate the red blood cell lysate with 6-thioguanine and SAM at 37°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding perchloric acid.
-
-
Analysis of Product:
-
Measure the amount of the methylated product (2-amino-6-methylthiopurine) formed using HPLC.
-
-
Calculation of Activity:
-
Express TPMT activity as units per milliliter of packed red blood cells or per gram of hemoglobin.
-
Assay of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity
This assay measures the conversion of a purine base to its corresponding nucleotide.
Materials:
-
Cell lysate
-
Radiolabeled hypoxanthine or guanine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Thin-layer chromatography (TLC) or HPLC system
Procedure:
-
Enzyme Reaction:
-
Incubate the cell lysate with the radiolabeled purine base and PRPP.
-
-
Separation of Substrate and Product:
-
Separate the unreacted radiolabeled substrate from the radiolabeled nucleotide product using TLC or HPLC.
-
-
Quantification:
-
Quantify the amount of radiolabeled product formed.
-
-
Calculation of Activity:
-
Express HGPRT activity as nmol of product formed per hour per mg of protein.
-
Visualizations of Key Pathways and Workflows
Metabolic Pathway of this compound
References
- 1. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. This compound Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thioguanine Incorporation into DNA and RNA: Mechanisms, Quantification, and Cellular Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanine, a cornerstone of chemotherapy for certain leukemias and autoimmune diseases, exerts its cytotoxic effects through a multifaceted mechanism involving its incorporation into cellular nucleic acids. This technical guide provides a comprehensive overview of the molecular pathways governing this compound's activation, its subsequent integration into DNA and RNA, and the critical cellular responses that determine therapeutic efficacy and toxicity. We delve into the quantitative analysis of this compound incorporation, detailing experimental protocols for its precise measurement. Furthermore, we illustrate the key signaling pathways, including the pivotal role of the DNA mismatch repair system and the inhibition of GTPase signaling, providing a framework for understanding and potentially modulating this compound's activity in clinical and research settings.
Introduction
6-Thioguanine (6-TG) is a purine analogue that, upon metabolic activation, mimics guanine and is incorporated into DNA and RNA.[1][2] This incorporation is the linchpin of its therapeutic activity, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2] Understanding the intricacies of this process is paramount for optimizing thiopuanine-based therapies, overcoming resistance, and mitigating adverse effects. This guide serves as a technical resource for professionals engaged in the study and development of thiopurine drugs.
Metabolic Activation of this compound
This compound is a prodrug that requires intracellular enzymatic conversion to its active forms.[2][3] The primary activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts this compound into thioguanosine monophosphate (TGMP). Subsequent phosphorylation by cellular kinases leads to the formation of thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). The deoxyribonucleotide counterpart, deoxythioguanosine triphosphate (dTGTP), is also synthesized and serves as the substrate for DNA polymerases.
Incorporation into DNA and RNA
The active metabolites, TGTP and dTGTP, are incorporated into RNA and DNA, respectively, by cellular polymerases during transcription and replication. The extent of incorporation is a critical determinant of cytotoxicity and varies between cell types.
Quantitative Analysis of this compound Incorporation
The precise quantification of this compound in nucleic acids is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Table 1: Levels of DNA-Incorporated this compound (DNA-TG) in Various Cell Lines and Patient Samples
| Cell Line/Patient Group | Treatment | DNA-TG Level (fmol TG/µg DNA) | Reference |
| Jurkat T cells | 3 µM 6-TG for 24 hours | ~10% of guanine replaced | |
| HL-60 cells | 3 µM 6-TG for 24 hours | ~7.4% of guanine replaced | |
| CCRF-CEM cells | 3 µM 6-TG for 24 hours | ~7% of guanine replaced | |
| K-562 cells | 3 µM 6-TG for 24 hours | ~3% of guanine replaced | |
| HCT-116 cells | 3 µM 6-TG for 24 hours | ~0.2% of guanine replaced | |
| Pediatric ALL patients | 6-MP maintenance therapy | Median: 106.0 (IQR: 75.8-150.9) | |
| ALL patients (TEAM study) | Standard MTX/6-MP + low-dose 6-TG | Average increase of 272 |
Experimental Protocols
Quantification of DNA-Incorporated this compound by LC-MS/MS
This protocol outlines the key steps for the analysis of this compound in DNA, adapted from established methods.
Protocol Steps:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
Digest the DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. A one-step enzymatic hydrolysis kit can also be utilized.
-
Add isotope-labeled internal standards (e.g., [U-15N5]-SdG) prior to hydrolysis to correct for sample loss.
-
-
Derivatization:
-
Derivatize the nucleosides to enhance their ionization efficiency and chromatographic separation. Chloroacetaldehyde is a common derivatizing agent that forms etheno derivatives.
-
Incubate the sample with the derivatization buffer (e.g., 1 M chloroacetaldehyde in potassium phosphate buffer, pH 5.0) at an elevated temperature (e.g., 99.9°C for 3 hours).
-
-
Solid-Phase Extraction (SPE):
-
Clean up the derivatized sample using an SPE column to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., a C18 reverse-phase column).
-
Detect and quantify the derivatized this compound and guanine using multiple reaction monitoring (MRM) mode.
-
The transitions monitored are typically for the etheno-derivatives of this compound and guanine, along with their corresponding isotope-labeled internal standards.
-
Cellular Consequences of this compound Incorporation
DNA Damage and the Mismatch Repair (MMR) Pathway
The incorporation of this compound into DNA is not inherently cytotoxic. The subsequent recognition and processing of this altered base by the DNA mismatch repair (MMR) system is a critical step in triggering cell death.
-
Recognition: The MMR protein heterodimer MSH2-MSH6 (MutSα) recognizes the this compound-containing base pairs.
-
Recruitment: Upon recognition, MutSα recruits the MLH1-PMS2 (MutLα) heterodimer to the site of the lesion.
-
Futile Repair Cycles: The MMR machinery attempts to repair the DNA, but the persistence of this compound in the template strand leads to repeated cycles of excision and resynthesis, resulting in single-strand breaks (SSBs).
-
Cell Cycle Arrest and Apoptosis: The accumulation of SSBs signals a G2-M cell cycle arrest, mediated by the ATR-Chk1 pathway, and ultimately leads to apoptosis.
Inhibition of Rac1 GTPase Signaling
Beyond its effects on DNA integrity, this compound metabolites can also modulate intracellular signaling pathways. Thioguanosine triphosphate (TGTP) has been shown to inhibit the function of the small GTPase, Rac1.
-
TGTP Accumulation: Intracellular accumulation of TGTP occurs as part of the metabolic activation of this compound.
-
Rac1 Inhibition: TGTP can directly bind to Rac1, preventing its activation.
-
Apoptosis Induction: The inhibition of Rac1, a key regulator of cell survival and proliferation, contributes to the induction of apoptosis in T-lymphocytes.
Conclusion
The incorporation of this compound into DNA and RNA is a complex process with profound cellular consequences. A thorough understanding of its metabolic activation, the quantitative extent of its incorporation into nucleic acids, and the subsequent cellular responses, particularly the engagement of the DNA mismatch repair pathway and the inhibition of Rac1 signaling, is crucial for the rational design of improved therapeutic strategies. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals working to harness the full potential of thiopurine-based therapies while minimizing their toxicities. Continued research into these mechanisms will undoubtedly pave the way for more personalized and effective treatments for cancer and autoimmune diseases.
References
- 1. Quantification of this compound in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Thioguanine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanine, a cornerstone of treatment for various malignancies, particularly acute lymphoblastic leukemia, functions as a purine analogue antimetabolite. Its therapeutic efficacy is intrinsically linked to its metabolic activation via the purine salvage pathway, a process in which hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a pivotal role. This technical guide provides an in-depth exploration of the function of HGPRT in this compound metabolism, detailing the biochemical pathways, clinical implications of enzyme activity, and methodologies for its study. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer pharmacology.
Introduction
6-thioguanine (6-TG) is a thiopurine prodrug that requires intracellular activation to exert its cytotoxic effects.[1] The purine salvage pathway, an essential cellular process for recycling purine bases, is co-opted for the activation of thiopurine drugs.[2][3] Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in this pathway, is responsible for the conversion of hypoxanthine and guanine to their respective monophosphate nucleotides.[4] In the context of thiopurine therapy, HGPRT catalyzes the initial and rate-limiting step in the anabolic conversion of this compound into its active cytotoxic metabolites.[5] Understanding the intricacies of HGPRT's role in this process is crucial for optimizing therapeutic strategies, overcoming drug resistance, and minimizing toxicity.
The Metabolic Pathway of this compound
This compound's journey from a prodrug to a cytotoxic agent involves a series of enzymatic conversions. The central role of HGPRT is to convert 6-thioguanine into 6-thioguanosine monophosphate (TGMP). This is the first and committed step in the activation cascade.
Once formed, TGMP is further phosphorylated by cellular kinases to 6-thioguanosine diphosphate (TGDP) and subsequently to 6-thioguanosine triphosphate (TGTP). Another active metabolite, 6-thiodeoxyguanosine triphosphate (dTGTP), is also formed and, along with TGTP, is incorporated into DNA and RNA, respectively. This incorporation disrupts nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis.
Concurrently, this compound can be catabolized through competing pathways. One major inactivation route involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylthis compound (6-MTG). Another catabolic pathway is the deamination of this compound by guanine deaminase to 6-thioxanthine, which is then oxidized by xanthine oxidase to the inactive metabolite, thiouric acid. The interplay between the anabolic HGPRT-mediated pathway and these catabolic routes significantly influences the intracellular concentration of active this compound nucleotides (TGNs) and, consequently, the drug's therapeutic effect and toxicity.
Quantitative Data on this compound Metabolism and HGPRT Activity
The clinical utility of this compound is often guided by the measurement of its metabolites in red blood cells (RBCs), which serve as a surrogate for systemic exposure. The therapeutic window for 6-thioguanine nucleotides (6-TGNs) is well-defined, with concentrations below the therapeutic range potentially leading to a lack of efficacy and levels above increasing the risk of myelosuppression.
Table 1: Clinical Reference Ranges for Thiopurine Metabolites in Red Blood Cells
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Associated Risk with High Levels (>5700 pmol/8x10⁸ RBCs) |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | Myelosuppression |
| 6-Methylmercaptopurine Nucleotides (6-MMPNs) | < 5700 | Hepatotoxicity |
HGPRT activity itself can be quantified and varies among individuals. This variability can impact the production of active TGNs and patient outcomes.
Table 2: HGPRT Activity in Patient Populations
| Patient Group | HGPRT Activity Range (µmol/min per g Hb) | Correlation with Clinical Outcome |
| IBD Patients (n=120) | 1.63 - 3.33 (mean 2.31 ± 0.36) | Higher activity (>2.70) associated with increased risk of leukopenia |
Deficiency in HGPRT is a primary mechanism of this compound resistance. Studies in cell lines and animal models have demonstrated a dramatic increase in resistance in the absence of functional HGPRT.
Table 3: Impact of HGPRT Deficiency on this compound Sensitivity
| Model System | Level of Resistance in HGPRT-deficient vs. Wild-type | Key Finding |
| Human Acute Lymphoblastic Leukemia (ALL) cell lines | ~1000-fold increase in resistance | A frameshift mutation in HPRT1 was identified in resistant cells. |
| Transgenic Hprt-deficient mice | ~23-fold higher approximate lethal dose of 6-TG | Hprt-deficient mice showed significantly reduced bone marrow and gastrointestinal toxicity. |
Experimental Protocols
Measurement of HGPRT Enzyme Activity
Several methods are available for determining HGPRT activity, with radiochemical assays being a traditional approach and non-radioactive HPLC and spectrophotometric methods gaining prominence.
4.1.1. Radiochemical Assay in Erythrocyte Lysates
This method measures the conversion of a radiolabeled purine substrate to its corresponding nucleotide.
-
Principle: [¹⁴C]-hypoxanthine is incubated with an erythrocyte lysate containing HGPRT and phosphoribosyl pyrophosphate (PRPP). The resulting [¹⁴C]-inosine monophosphate (IMP) is separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Procedure:
-
Prepare erythrocyte lysates from whole blood samples.
-
Set up a reaction mixture containing buffer, MgCl₂, PRPP, and [¹⁴C]-hypoxanthine.
-
Initiate the reaction by adding the erythrocyte lysate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding cold EDTA or perchloric acid.
-
Spot the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram using an appropriate solvent system (e.g., methanol:water).
-
Excise the spots corresponding to hypoxanthine and IMP and measure radioactivity using a liquid scintillation counter.
-
Calculate enzyme activity based on the amount of [¹⁴C]-IMP formed per unit of time and protein concentration.
-
4.1.2. Non-Radioactive Spectrophotometric Assay
This continuous assay measures the production of NADH, which is coupled to the formation of IMP.
-
Principle: HGPRT converts hypoxanthine to IMP. IMP is then oxidized by IMP dehydrogenase (IMPDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Prepare a reaction mixture in a 96-well plate containing buffer, PRPP, NAD⁺, IMPDH, and hypoxanthine.
-
Add the lysate to initiate the reaction.
-
Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Determine HGPRT activity, often expressed as nmol/hour/mg of protein.
-
Quantification of this compound Nucleotides in Red Blood Cells by LC-MS/MS
This is the current gold standard for therapeutic drug monitoring of thiopurines.
-
Principle: Total 6-TGNs are hydrolyzed to their base, 6-thioguanine, which is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Isolate red blood cells from whole blood by centrifugation.
-
Lyse the RBCs and deproteinize the sample, typically with perchloric acid.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating (e.g., 100°C for 60 minutes).
-
Separate the resulting 6-thioguanine from other components using a C18 reverse-phase HPLC column.
-
Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 6-TGNs based on the ratio of the analyte to the internal standard and normalize to the red blood cell count.
-
Generation of this compound-Resistant Cell Lines
-
Principle: Parental cancer cell lines are cultured in the presence of gradually increasing concentrations of 6-thioguanine. Cells that survive and proliferate have likely acquired resistance mechanisms, often through mutations in the HPRT1 gene.
-
Procedure:
-
Determine the half-maximal inhibitory concentration (IC50) of 6-thioguanine for the parental cell line.
-
Begin by culturing the cells in a concentration of 6-thioguanine at or slightly below the IC50.
-
Once the cells have recovered and are growing steadily, subculture them and increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically freeze down stocks of cells at each resistance level.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterize the mechanism of resistance, for example, by sequencing the HPRT1 gene and measuring HGPRT enzyme activity.
-
HGPRT Deficiency and this compound Resistance
The development of resistance to this compound is a significant clinical challenge. A primary mechanism of acquired resistance is the loss of HGPRT activity, which prevents the conversion of this compound into its cytotoxic metabolites. This can occur through various mutations in the HPRT1 gene, including point mutations, deletions, and frameshift mutations, that lead to a non-functional protein.
Cells lacking functional HGPRT are unable to activate this compound and are therefore resistant to its effects. This principle is utilized in the HPRT gene mutation assay, a classic in vitro test for mutagenicity, where cells are selected for resistance to 6-thioguanine or 8-azaguanine to identify mutations in the HPRT1 gene.
In a clinical setting, tumors may become resistant to thiopurine therapy through the selection of pre-existing HGPRT-deficient cells or the emergence of new mutations during treatment. Therefore, monitoring for potential resistance mechanisms is an important aspect of long-term thiopurine therapy.
Conclusion
Hypoxanthine-guanine phosphoribosyltransferase is a critical determinant of this compound's therapeutic efficacy and a key factor in the development of drug resistance. Its central role in the bioactivation of this important anticancer agent underscores the need for a thorough understanding of its function and regulation. For researchers and drug development professionals, the ability to accurately measure HGPRT activity and the downstream metabolites of this compound is essential for the preclinical and clinical evaluation of thiopurines and the development of novel strategies to enhance their effectiveness and overcome resistance. The methodologies and data presented in this guide provide a foundational resource for advancing research in this vital area of pharmacology.
References
- 1. Hypoxanthine phosphoribosyltransferase: radiochemical assay procedures for the forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Thiopurine metabolites (this compound nucleotides) (THIOM) [heftpathology.com]
Cytotoxic Effects of Thioguanine Nucleotides on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanine (6-TG) is a purine analogue antimetabolite that has been a cornerstone in the treatment of hematological malignancies, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), for decades. As a prodrug, its cytotoxic effects are mediated by its intracellular conversion to this compound nucleotides (TGNs). This guide provides an in-depth technical overview of the mechanisms of action of TGNs, their cytotoxic effects across various cancer cell lines, detailed experimental protocols for assessing their impact, and a summary of the key signaling pathways involved.
Mechanism of Action of this compound Nucleotides
The cytotoxicity of this compound is a multi-faceted process that begins with its metabolic activation. Once inside the cell, this compound is converted to its active nucleotide forms, primarily 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is subsequently phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These TGNs exert their cytotoxic effects through several key mechanisms:
-
Incorporation into Nucleic Acids : TGTP and deoxythioguanosine triphosphate (dGTP) are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent bases disrupts the normal function of nucleic acids.[1][2]
-
Induction of DNA Mismatch Repair (MMR) : The presence of this compound in DNA is recognized by the DNA mismatch repair (MMR) system. The MMR machinery attempts to repair the perceived mismatch, leading to a futile cycle of excision and repair that results in DNA strand breaks and the activation of downstream signaling pathways. This process is a major contributor to this compound's cytotoxicity, and cancer cells with deficient MMR systems often exhibit resistance to the drug.
-
Inhibition of de Novo Purine Synthesis : this compound metabolites can inhibit key enzymes in the de novo purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool. This is particularly detrimental to rapidly proliferating cancer cells that have a high demand for nucleic acid precursors.[1]
-
Induction of Apoptosis : The accumulation of DNA damage and cellular stress ultimately triggers programmed cell death, or apoptosis. This is a key endpoint of this compound's cytotoxic effect and is mediated by various signaling pathways.
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of this compound varies across different cancer cell types. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Carcinoma | 28.79 | MTT Assay | [3] |
| MCF-7 | Breast Cancer (ER+, PR+) | 5.481 | CCK-8 Assay | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 0.5 | Not Specified | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | < 0.5 | Not Specified | |
| Leukemic cells (patient-derived) | Acute Lymphoblastic Leukemia | Median: 20 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the duration of drug exposure and the type of cytotoxicity assay used.
Key Signaling Pathways in this compound-Induced Cytotoxicity
The cellular response to this compound nucleotides involves a complex interplay of signaling pathways that ultimately determine the cell's fate.
This compound Metabolism and DNA Incorporation
The initial steps of this compound's action involve its metabolic conversion and subsequent incorporation into DNA, which is the primary trigger for its cytotoxic effects.
Caption: Metabolic activation of this compound and its incorporation into DNA and RNA.
DNA Mismatch Repair (MMR) Pathway and Apoptosis Induction
The MMR system plays a critical role in mediating this compound's cytotoxicity. The recognition of incorporated this compound in DNA by the MMR machinery initiates a signaling cascade that leads to cell cycle arrest and apoptosis.
Caption: Role of the DNA Mismatch Repair (MMR) pathway in this compound-induced cell death.
PI3K/AKT Signaling Pathway Inhibition
Recent studies have shown that this compound can also exert its anti-tumor effects by modulating the PI3K/AKT signaling pathway, which is often hyperactivated in cancer, promoting cell survival and proliferation.
Caption: Inhibition of the pro-survival PI3K/AKT pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's cytotoxic effects.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after drug treatment.
Materials:
-
6-well plates or petri dishes
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low and known number of cells (e.g., 200-1000 cells per well) in 6-well plates. Allow the cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Remove the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term cytotoxic effect of this compound.
Conclusion
This compound nucleotides exert their cytotoxic effects on cancer cells through a combination of mechanisms, including incorporation into DNA and RNA, induction of the DNA mismatch repair pathway, inhibition of de novo purine synthesis, and modulation of key signaling pathways like PI3K/AKT. The in-depth understanding of these mechanisms, coupled with robust experimental protocols, is crucial for the continued development and optimization of thiopurine-based cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this compound's action and to harness its full therapeutic potential.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. This compound-induced S and G2 blocks and their significance to the mechanism of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thioguanine-Based Selective Pressure in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 6-thioguanine (6-TG) as a selective agent in cell culture. This powerful technique is essential for a variety of applications, including the selection of genetically modified cells, the isolation of HPRT-deficient mutants, and in hybridoma technology.
Introduction
6-thioguanine is a purine analog that is cytotoxic to cells with a functional hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme.[1][2][3] HPRT is a key component of the purine salvage pathway, which recycles purines from degraded DNA and RNA.[3] In the presence of a functional HPRT, 6-TG is converted into cytotoxic thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3] Cells that are deficient in HPRT, either naturally or through genetic modification, are unable to metabolize 6-TG and are therefore resistant to its cytotoxic effects, allowing for their selective survival and proliferation.
Mechanism of Action
The selective pressure exerted by 6-thioguanine is dependent on the activity of the HPRT enzyme.
-
In HPRT-proficient cells: 6-thioguanine is taken up by the cell and converted to thioguanosine monophosphate (TGMP) by the HPRT enzyme. TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These thiopurine nucleotides are incorporated into DNA and RNA, disrupting normal cellular processes and leading to cell death.
-
In HPRT-deficient cells: The absence or inactivation of the HPRT enzyme prevents the conversion of 6-thioguanine to its toxic nucleotide forms. As a result, these cells are resistant to the cytotoxic effects of 6-thioguanine and can survive and proliferate in its presence.
This differential sensitivity forms the basis for using 6-thioguanine to select for HPRT-deficient cells.
Figure 1: Mechanism of 6-Thioguanine selective pressure.
Applications
-
Selection of HPRT-deficient cells: This is a classic application used in mutagenesis studies and for the selection of cells that have undergone homologous recombination to knock out the HPRT gene.
-
Hybridoma technology: Myeloma fusion partners used in hybridoma production are typically HPRT-deficient. This allows for the selection of hybridoma cells (fused myeloma and B-cells) in HAT medium, while unfused myeloma cells are eliminated by treatment with 6-thioguanine prior to fusion to ensure the HPRT-negative phenotype.
-
Selection of genetically modified cells: A selectable marker system can be designed where the gene of interest is co-expressed with a sequence that confers resistance to 6-thioguanine, for example, by knocking down HPRT expression using shRNA.
Data Presentation: Recommended 6-Thioguanine Concentrations
The optimal concentration of 6-thioguanine can vary depending on the cell line and the specific application. It is always recommended to perform a kill curve experiment to determine the optimal concentration for your specific cell line.
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference(s) |
| Selection of HPRT-deficient mutants | Human cancer cell lines | 5 µM | Continuous | |
| Selection of genetically modified hematopoietic cells (HPRT knockdown) | Human myeloid and lymphoid cell lines | 0.4 µM - 114 µM (IC50) | 72 hours | |
| Hybridoma formation | Myeloma cells | 30 µM | Continuous | |
| Cytotoxicity studies | Human leukemic cell lines | 0.05 µM - 0.5 µM (maximum cytotoxicity) | 4 - 8 hours | |
| Cytotoxicity studies | HeLa cells | 28.79 µM (IC50) | 48 hours |
Experimental Protocols
Protocol 1: Preparation of 6-Thioguanine Stock Solution
Materials:
-
6-Thioguanine powder (e.g., Sigma-Aldrich A4660)
-
Sterile cell culture medium or 1 M NaOH
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized 6-thioguanine powder. For example, a 2.5 mg vial can be reconstituted in 10 mL of sterile cell culture medium to create a 1.5 mM (50X) stock solution. Alternatively, for higher concentrations, 6-thioguanine is soluble in 1 M NaOH at 50 mg/mL.
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solutions may be stored at 2-8°C for at least one week.
Protocol 2: Determination of Optimal 6-Thioguanine Concentration (Kill Curve)
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Thioguanine stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Addition: The next day, prepare a serial dilution of 6-thioguanine in complete cell culture medium. A typical concentration range to test is 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM. Include a vehicle control (medium with the same concentration of the solvent used for the 6-TG stock, e.g., DMSO).
-
Incubation: Incubate the cells with the different concentrations of 6-thioguanine for a period relevant to your planned selection experiment (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the 6-thioguanine concentration to generate a dose-response curve. The optimal concentration for selection will be the lowest concentration that results in complete cell death of the wild-type population.
Protocol 3: Selection of HPRT-Deficient Cells
Materials:
-
Mixed population of cells (containing HPRT-proficient and HPRT-deficient cells)
-
Complete cell culture medium
-
6-Thioguanine stock solution
-
Cell culture plates or flasks
Procedure:
-
Cell Plating: Plate the mixed cell population at a low density to allow for the growth of individual colonies.
-
Initiation of Selection: Add 6-thioguanine to the culture medium at the predetermined optimal concentration.
-
Medium Changes: Replace the medium with fresh medium containing 6-thioguanine every 2-3 days to maintain selective pressure.
-
Monitoring: Monitor the cultures for the death of sensitive cells and the emergence of resistant colonies. This may take 1-2 weeks.
-
Isolation of Resistant Colonies: Once resistant colonies are visible, they can be isolated using cloning cylinders or by limiting dilution cloning.
-
Expansion and Verification: Expand the isolated clones in medium containing 6-thioguanine. The HPRT-deficient phenotype should be verified by assessing HPRT enzyme activity or by sequencing the HPRT gene.
Figure 2: Experimental workflow for selecting HPRT-deficient cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| No resistant colonies appear | 6-TG concentration is too high | Perform a kill curve to determine the optimal concentration. |
| No HPRT-deficient cells in the initial population | Increase the starting cell number or induce mutations to increase the frequency of HPRT-deficient cells. | |
| High background of surviving cells | 6-TG concentration is too low | Increase the 6-TG concentration. |
| Incomplete dissolution or degradation of 6-TG | Prepare fresh 6-TG stock solution. | |
| Loss of resistant phenotype over time | Reversion of the HPRT mutation or contamination with wild-type cells | Maintain a low level of 6-TG in the culture medium to maintain selective pressure. Re-clone the cell line. |
References
- 1. Alterations of the hprt gene in human in vivo-derived 6-thioguanine-resistant T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Hypoxanthine Guanine Phosphoribosyltransferase Mutant T cells in Human Blood: The Concept of Surrogate Selection for Immunologically Relevant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPRT Gene Selection with Thioguanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for the selection of Hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficient cells using the purine analog 6-thioguanine (6-TG). This method is a cornerstone of genetic toxicology and is increasingly utilized in gene editing workflows.
Introduction
The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene, located on the X-chromosome, encodes a crucial enzyme in the purine salvage pathway.[1][2][3] This pathway allows cells to recycle purines from degraded DNA, which is a more energy-efficient process than de novo purine synthesis.[2][3] The HPRT enzyme converts hypoxanthine and guanine to their respective mononucleotides.
6-thioguanine (6-TG) is a purine analog and a chemotherapeutic agent. In cells with a functional HPRT enzyme, 6-TG is converted into cytotoxic thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA, leading to replication errors, cell cycle arrest, and ultimately, cell death. This process forms the basis of negative selection: cells with a functional HPRT gene are sensitive to 6-TG, while cells with a mutated or deficient HPRT gene are resistant and will survive in the presence of 6-TG. This characteristic allows for the selection and isolation of HPRT-deficient cells.
Signaling Pathway and Mechanism of Action
The metabolic activation of 6-thioguanine and its cytotoxic effects are intrinsically linked to the purine salvage pathway, which is governed by the HPRT enzyme.
Experimental Protocols
I. HPRT Gene Mutation Assay
This assay is designed to determine the frequency of spontaneous or induced mutations in the HPRT gene.
Materials:
-
Mammalian cell line of interest (e.g., V79, CHO, human fibroblasts)
-
Complete cell culture medium
-
6-thioguanine (6-TG) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture plates (e.g., 100 mm)
-
Methanol
-
Giemsa stain
Procedure:
-
Cell Preparation:
-
Culture cells in non-selective medium to allow for the expression of any newly arisen mutations. This "expression period" is typically 7-9 days.
-
Ensure a sufficient number of cells are maintained throughout this period (at least 2 x 106 cells per treatment group) to allow for the detection of rare mutational events.
-
-
Plating for Mutant Selection:
-
At the end of the expression period, plate a known number of cells (e.g., 4 x 105 cells per 100 mm plate) in a selective medium containing 6-TG. The optimal concentration of 6-TG should be determined empirically for each cell line but is often in the range of 5-10 µg/mL.
-
Plate a smaller number of cells (e.g., 200 cells per plate) in a non-selective medium to determine the cloning efficiency.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until visible colonies are formed.
-
-
Colony Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with methanol for at least 5 minutes.
-
Stain the colonies with Giemsa solution.
-
Count the number of visible colonies on both the selective and non-selective plates.
-
-
Calculation of Mutant Frequency:
-
Cloning Efficiency (CE): (Number of colonies on non-selective plates) / (Number of cells plated on non-selective plates)
-
Mutant Frequency (MF): (Number of colonies on selective plates) / (Number of cells plated on selective plates x CE)
-
II. Selection of HPRT-Deficient Cells Following Gene Editing
This protocol is designed for the enrichment of cells that have undergone successful gene editing of a target gene by co-targeting the HPRT gene.
Materials:
-
Cas9-expressing cell line or co-transfection with a Cas9-expressing plasmid
-
gRNA expression vector targeting HPRT
-
gRNA expression vector targeting the gene of interest
-
Transfection reagent or electroporation system
-
Complete cell culture medium
-
6-thioguanine (6-TG) stock solution
Procedure:
-
Co-transfection:
-
Transfect the cells with both the HPRT-targeting gRNA and the gRNA for the gene of interest.
-
-
Recovery and Expansion:
-
Allow the cells to recover and expand for 2-3 days post-transfection in a non-selective medium.
-
-
6-TG Selection:
-
Add 6-TG to the culture medium at a pre-determined selective concentration (e.g., 10 µg/mL).
-
Culture the cells in the 6-TG-containing medium for 10-14 days, changing the medium every 2-3 days.
-
-
Isolation of Resistant Clones:
-
After the selection period, a population of 6-TG resistant cells will be enriched. These cells are highly likely to have a disrupted HPRT gene.
-
Isolate individual clones by limiting dilution or by picking well-isolated colonies.
-
-
Verification of Gene Editing:
-
Expand the isolated clones and extract genomic DNA.
-
Perform PCR and Sanger sequencing to confirm the desired mutation in both the HPRT gene and the gene of interest.
-
Experimental Workflow Visualization
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies for easy comparison.
Table 1: 6-Thioguanine Concentrations for Selection
| Cell Line | 6-TG Concentration | Reference |
| Human Cancer Cell Lines | Up to 5 µM | |
| K562 and CD34+ Cells | Not specified, but selection for 2 weeks | |
| HT1080 and HEK293 Cells | 10 µM | |
| HCT116 and U2OS Cells | 10 µg/mL | |
| Murine Hematopoietic Progenitor Cells | 5 nM and 10 nM |
Table 2: Spontaneous Mutation Frequencies at the HPRT Locus
| Cell Line | Mutation Rate (mutations/cell/generation) | Reference |
| SV40 Transformed Normal Human Fibroblasts | 4.1 x 10-8 - 9.2 x 10-8 | |
| SW480 | 7.5 x 10-8 | |
| HCT116 (MMR-deficient) | 7.3 x 10-6 | |
| AN3CA (MMR-deficient) | 4.0 x 10-6 | |
| HEC-1-A (MMR-deficient) | 3.1 x 10-5 | |
| DLD-1 (MMR-deficient) | 1.5 x 10-5 |
Conclusion
The selection of HPRT-deficient cells using 6-thioguanine is a robust and well-established technique. It serves as a powerful tool for mutagenesis studies and as an efficient enrichment strategy in gene editing applications. The protocols and data presented here provide a solid foundation for researchers to implement this methodology in their own experimental designs. It is crucial to empirically determine the optimal 6-TG concentration and selection duration for each specific cell line to ensure the highest efficiency of selection.
References
Application Notes and Protocols for Thioguanine in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thioguanine (6-thioguanine or 6-TG), a purine analogue and antimetabolite, in various in vivo animal models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing their studies.
Introduction to this compound's In Vivo Applications
This compound is a cornerstone chemotherapeutic agent primarily used in the treatment of leukemias, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves its conversion into fraudulent nucleotides that, when incorporated into DNA and RNA, disrupt cellular processes and induce cell death, particularly in rapidly dividing cancer cells.[1][2] Beyond oncology, this compound has shown efficacy as an immunosuppressive agent in models of inflammatory bowel disease (IBD).[3][4] Animal models are indispensable for preclinical evaluation of this compound's efficacy, toxicity, and pharmacokinetics, as well as for exploring novel therapeutic combinations and strategies.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound in various animal models.
Table 1: Efficacy of this compound in Murine Cancer Models
| Animal Model | Cancer Type | This compound Dosage and Administration | Key Efficacy Endpoints | Results |
| L-1210 leukemia model (mice) | Leukemia | Combination therapy with ACNU (doses not specified for individual agents) | Increased therapeutic effect against early and advanced leukemia | Distinct therapeutic effect at doses where individual agents were ineffective. |
| Syngeneic melanoma model (Yumm1.7 cells in mice) | Melanoma | 2 µg/ml of 6TG in drinking water | Tumor growth kinetics and survival | Improved tumor growth control. |
| Transgenic melanoma model (BrafV600E/+Pten−/− mice) | Melanoma | 1–2 µg/ml of 6TG in drinking water | Tumor kinetics | Improved tumor control. |
| Leptomeningeal carcinomatosis model (R-MM46 cells in mice) | Murine Mammary Carcinoma | Oral administration (dose not specified) | Survival | Significantly extended survival, especially when given 2-6 hours after methotrexate. |
| L1210 ascites tumor (C57BL X DBA/2 F1 mice) | Leukemia | 12-hour s.c. infusions to achieve plasma levels of 1 to 10 µM | Increased survival time | Approximately 40% increase in survival time. |
Table 2: Toxicity of this compound in Murine Models
| Animal Model | This compound Dosage and Administration | Observed Toxicities | Key Findings |
| Wild-type mice | Starting at 25 mg/kg | Loss of hematopoietic cells from bone marrow, atrophy and necrosis in the liver. | Hprt status significantly impacts toxicity; Hprt-deficient mice are much more resistant. |
| Wild-type mice | Starting at 50 mg/kg | Severe loss of epithelial cells from the gastrointestinal tract. | |
| Hprt-deficient mice | Up to 720 mg/kg | Normal bone marrow and spleen. | The approximate lethal dose was 23-fold higher than for wild-type mice. |
| BALB/c mice (DSS-induced colitis model) | High doses (specifics not detailed) | Significant weight loss | No increase in serum ALT levels was observed. |
| Mice (in combination with ACNU) | Not specified | Lethal toxicity and bone marrow toxicities | The combination was found to be less-than-additive in terms of lethal toxicity. |
| C57BL X DBA/2 F1 mice | 12-hour s.c. infusions | Lethality | 50% lethal dose was approximately 0.8 µmol/kg/min. |
| Oral LD50 in mice | Single oral dose | Lethality | 160 mg/kg. |
Table 3: Pharmacokinetics of this compound in Murine Models
| Animal Model | Administration Route | Key Pharmacokinetic Parameters |
| Mice | Oral | Bioavailability: ~30% (range 14-46%). |
| Mice | Oral | Time to maximum plasma concentration: ~8 hours. |
| Isolated jejunal loops of mouse small intestine | Luminal concentration of 1 mmol/l | Maximum concentration of unmetabolized drug in serosal secretions: 0.13 +/- 0.02 mmol/l. |
| C57BL X DBA/2 F1 mice | 12-hour s.c. infusion | Total body clearance: 123 ml/kg/min. |
| Mice | Oral (50 mg/kg azathioprine, a prodrug) | Peak plasma concentrations of metabolites observed as early as 10 minutes. |
Experimental Protocols
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol is adapted from a study evaluating the efficacy and toxicity of oral this compound in a murine model of IBD.
Objective: To induce colitis in mice and assess the therapeutic effect of this compound.
Materials:
-
BALB/c mice
-
Dextran Sulfate Sodium (DSS)
-
This compound (6-TG)
-
Phosphate Buffered Saline (PBS)
-
Gavage needles
Procedure:
-
Induction of Acute Colitis:
-
Administer 3% DSS in the drinking water to BALB/c mice for one cycle (typically 5-7 days).
-
-
Induction of Chronic Colitis:
-
Administer 3% DSS in the drinking water for four cycles. Each cycle consists of DSS administration followed by a period of regular drinking water.
-
-
This compound Administration:
-
Prepare different dosages of 6-TG suspended in PBS. A study used doses of 20 µg and 40 µg per day.
-
Administer the 6-TG suspension or PBS (for the control group) daily via oral gavage.
-
For acute colitis, start treatment on the first day of DSS administration.
-
For chronic colitis, treatment can be initiated after two cycles of DSS.
-
-
Monitoring and Endpoints:
-
Monitor the weight of the mice daily.
-
Assess disease severity using a scoring system that may include weight loss, stool consistency, and presence of blood.
-
At the end of the experiment, collect blood to measure serum alanine aminotransferase (ALT) activity as a marker of hepatotoxicity.
-
Euthanize the mice and collect the colon for histological analysis to assess inflammation and tissue damage.
-
Colon fragments can be cultivated to measure cytokine production (e.g., IL-6, IFN-γ) by ELISA.
-
Spleen cells can be analyzed by flow cytometry to determine the number of apoptotic cells.
-
Syngeneic Melanoma Mouse Model
This protocol is based on a study investigating the effect of this compound on tumor immunogenicity.
Objective: To evaluate the effect of this compound on the growth of melanoma in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice
-
Yumm1.7 melanoma cells
-
This compound (6-TG)
-
Cell culture reagents
-
Syringes and needles for subcutaneous injection
Procedure:
-
Cell Preparation:
-
Culture Yumm1.7 melanoma cells under standard conditions.
-
Some cells can be pre-treated with 6-TG in vitro before injection.
-
-
Tumor Cell Implantation:
-
Harvest and resuspend Yumm1.7 cells in a suitable medium.
-
Inject 100,000 cells subcutaneously into the flank of C57BL/6 mice.
-
-
This compound Administration:
-
For mice receiving 6-TG treated cells, also administer 2 µg/ml of 6-TG in the drinking water.
-
A control group of mice should receive untreated cells and regular drinking water.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the survival of the mice, with the endpoint defined as the date the tumor reaches a maximum allowed size.
-
At the end of the study, tumors can be excised for histological analysis and analysis of immune cell infiltration (e.g., T cells, NK cells) by flow cytometry or immunohistochemistry.
-
Tumor mutational burden can be assessed through genomic sequencing.
-
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and Mechanism of Action
This compound is a prodrug that must be metabolized to its active forms, the this compound nucleotides (TGNs), to exert its cytotoxic effects. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) plays a crucial role in the initial conversion of this compound to thioguanosine monophosphate (TGMP). TGMP is then further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites can then be incorporated into DNA and RNA. The incorporation of this compound into DNA leads to the activation of the mismatch repair (MMR) system, which, in a futile cycle of attempting to repair the DNA, can cause DNA strand breaks and trigger apoptosis.
Caption: Metabolic activation of this compound and its cytotoxic mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for conducting an in vivo efficacy study of this compound in a tumor-bearing mouse model.
Caption: General experimental workflow for an in vivo this compound efficacy study.
References
Application Notes and Protocols for Establishing Thioguanine-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing thioguanine-resistant cell lines, which are invaluable tools for studying drug resistance mechanisms, identifying novel therapeutic targets, and screening for compounds that can overcome resistance.
Introduction
6-thioguanine (6-TG) is a purine analogue antimetabolite used in the treatment of various cancers, particularly leukemias.[1][2][3] Its cytotoxic effect is dependent on its conversion to the active form, thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4][5] TGMP is subsequently incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.
Resistance to this compound is a significant clinical challenge. The primary mechanism of acquired resistance is the loss or reduction of HPRT activity, which prevents the bioactivation of the drug. Other mechanisms include alterations in the DNA mismatch repair (MMR) system and increased expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). The development of this compound-resistant cell lines in vitro provides a crucial model system to investigate these mechanisms and to develop strategies to circumvent them.
Key Signaling Pathway and Mechanism of Action
The efficacy of this compound is intrinsically linked to its metabolic activation and subsequent disruption of nucleic acid synthesis. The primary pathway and the key mechanism of resistance are depicted below.
Experimental Workflow for Generating Resistant Cell Lines
The establishment of this compound-resistant cell lines is typically achieved through a process of continuous exposure to incrementally increasing concentrations of the drug. This method, known as gradual drug induction or dose escalation, selects for cells that have acquired resistance mechanisms.
Quantitative Data Summary
The following table summarizes typical quantitative parameters involved in the generation and characterization of this compound-resistant cell lines, compiled from various studies.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Reference |
| Initial 6-TG Concentration | N/A | IC20 - IC50 of parental line | |
| Dose Escalation Factor | N/A | 1.5x - 2.0x increase per step | |
| Example Final 6-TG Concentration | Varies by cell line | Up to 5 µM (for MMR-deficient lines) or 50 µg/ml | |
| IC50 Value | Cell line dependent (e.g., nM range) | >10-fold to 200-fold higher than parental | |
| HPRT Activity | Normal/High | Low to undetectable | |
| Doubling Time | Cell line dependent | May be longer than parental line |
Detailed Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of 6-thioguanine that inhibits the growth of the parental cell line by 50%.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
6-thioguanine (6-TG) stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of 6-TG in complete medium. Concentrations should span a wide range to capture the full dose-response curve.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 6-TG. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assay (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 6-TG concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of this compound-Resistant Cell Lines by Dose Escalation
Objective: To establish a stable cell line with significant resistance to 6-thioguanine.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
6-thioguanine (6-TG) stock solution
-
Cell culture flasks (e.g., T25, T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure:
-
Seed the parental cells in a T25 flask.
-
Begin treatment with 6-TG at a concentration equal to the predetermined IC20 or IC50.
-
Initially, significant cell death is expected. The surviving cells represent a population with some intrinsic resistance.
-
-
Expansion of Survivors:
-
Maintain the culture, replacing the medium with fresh 6-TG-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of 6-TG.
-
-
Dose Escalation:
-
Once the cells are proliferating stably at the initial concentration (indicated by a consistent doubling time), increase the concentration of 6-TG by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. Maintain cells at each concentration for at least 2-3 passages to ensure stability.
-
If cell death exceeds 50% after a concentration increase, return to the previous, lower concentration for a few more passages before attempting to increase it again.
-
-
Cryopreservation:
-
It is critical to cryopreserve vials of cells at each successful stage of resistance development. This provides a backup if a subsequent concentration proves too toxic.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells can proliferate in a 6-TG concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
The final resistant cell line should be maintained in a medium containing a constant concentration of 6-TG to preserve the resistant phenotype.
-
Protocol 3: Characterization of Resistant Phenotype - HPRT Activity Assay
Objective: To measure the enzymatic activity of HPRT in parental and resistant cell lines. A significant reduction in HPRT activity is a hallmark of this compound resistance.
Materials:
-
Parental and resistant cell lysates
-
HPRT assay kit (non-radioactive, commercially available)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure (based on a common non-radioactive method):
-
Cell Lysate Preparation:
-
Harvest approximately 1-5 million cells from both parental and resistant lines.
-
Prepare cell lysates according to the manufacturer's protocol of the chosen HPRT assay kit. This typically involves cell lysis and centrifugation to remove debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
The assay principle involves the HPRT-catalyzed conversion of hypoxanthine to inosine monophosphate (IMP). IMP is then oxidized by IMP dehydrogenase, leading to the reduction of NAD+ to NADH.
-
Prepare the reaction mixture as per the kit's instructions.
-
Add a standardized amount of cell lysate protein to each well of a 96-well plate.
-
Initiate the reaction by adding the substrate mixture.
-
-
Measurement and Analysis:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the rate of the reaction (HPRT activity), typically expressed as nmol/hour/mg of protein.
-
Compare the HPRT activity of the resistant cell line to that of the parental cell line.
-
Conclusion
The protocols and data presented provide a robust framework for the successful establishment and characterization of this compound-resistant cell lines. These models are essential for advancing our understanding of drug resistance in cancer and for the development of more effective therapeutic strategies. Careful and consistent application of these methods will yield reliable and reproducible results for downstream applications in drug discovery and molecular biology research.
References
- 1. Tissue specific toxicities of the anticancer drug 6-thioguanine is dependent on the Hprt status in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Thioguanine Cytotoxicity using Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanine (6-TG) is a purine analogue and antimetabolite drug utilized in the treatment of various cancers, particularly acute leukemias.[1] Its cytotoxic effects stem from its incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[2] The clonogenic survival assay is a gold-standard in vitro method to determine the long-term proliferative capacity of single cells following exposure to cytotoxic agents like this compound.[3] This assay provides a measure of a cell's ability to form a colony, thereby assessing the effectiveness of a compound in causing reproductive cell death.
These application notes provide a comprehensive guide to utilizing clonogenic survival assays for the evaluation of this compound cytotoxicity, complete with detailed protocols, data presentation guidelines, and visual representations of the underlying molecular mechanisms and experimental procedures.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted to its active form, thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is then further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites interfere with cellular processes in several ways:
-
DNA and RNA Incorporation: TGTP can be incorporated into both DNA and RNA. Incorporation into DNA leads to the formation of this compound-substituted DNA, which can cause base mispairing during replication. This triggers the mismatch repair (MMR) system, and persistent activation of this pathway can result in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2]
-
Inhibition of Purine Synthesis: this compound metabolites can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, depriving rapidly dividing cancer cells of essential building blocks for DNA and RNA synthesis.[2]
References
Application Notes and Protocols for Inducing HPRT Deficiency in Lymphocytes with Thioguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) plays a crucial role in the purine salvage pathway, a metabolic route for recycling purine bases from degraded DNA and RNA. Cells deficient in HPRT are unable to utilize this pathway and are consequently resistant to the cytotoxic effects of purine analogs such as 6-thioguanine (6-TG). In HPRT-proficient cells, 6-TG is metabolized by HPRT into thioguanosine monophosphate, which is subsequently converted into cytotoxic thioguanine nucleotides. These nucleotides can be incorporated into DNA, leading to cell cycle arrest and apoptosis.[1][2][3] This differential sensitivity forms the basis of a powerful selection system for identifying and isolating HPRT-deficient cells.
Inducing and selecting for HPRT deficiency in lymphocytes is a key technique in genetic toxicology and somatic cell mutation research. It allows for the quantification of mutation frequencies and the molecular analysis of mutations at the HPRT gene locus. These application notes provide detailed protocols for the induction of HPRT deficiency in lymphocytes using this compound and the subsequent selection and characterization of HPRT-deficient mutants.
Principle of the HPRT Gene Mutation Assay
The HPRT gene mutation assay is a forward mutation assay that detects a wide range of genetic alterations, including base pair substitutions, frameshift mutations, and small deletions, that result in the loss of HPRT enzyme function.[4] The principle lies in the differential survival of HPRT-proficient and HPRT-deficient cells in the presence of a selective agent, 6-thioguanine.
-
HPRT-Proficient Cells (Wild-Type): These cells possess a functional HPRT enzyme. In the presence of 6-thioguanine, they convert it into toxic metabolites, leading to cell death.
-
HPRT-Deficient Cells (Mutants): Due to mutations in the HPRT gene, these cells lack a functional HPRT enzyme. They are unable to metabolize 6-thioguanine and can therefore proliferate in a medium containing this selective agent.[5]
The frequency of HPRT-deficient mutants in a lymphocyte population can be determined by cloning the cells in the presence and absence of 6-thioguanine.
Data Presentation
Table 1: Spontaneous HPRT Mutant Frequencies in Lymphocytes
| Organism | Tissue Source | Mean Mutant Frequency (x 10⁻⁶) | Cloning Efficiency (%) | Reference |
| Human | Peripheral Blood | 12 - 19 | Not Specified | |
| Human | Peripheral Blood | Varies with age (increases ~2% per year) | Varies (inversely related to MF) | |
| Mouse (B6C3F1) | Thymus | < 0.93 | 12.1 | |
| Mouse (B6C3F1) | Spleen | 1.52 | 22.7 | |
| Mouse (B6C3F1) | Lymph Nodes | 2.13 | 25.3 | |
| Rat (Lewis) | Lymph Nodes | ~80% lower than human adults | > 50% |
Table 2: Induced HPRT Mutant Frequencies in Lymphocytes
| Organism | Treatment | Tissue Source | Induced Mutant Frequency (x 10⁻⁶) | Notes | Reference |
| Human | Ionizing Radiation (suspected) | Peripheral Blood | Elevated compared to controls | TGr variant frequency | |
| Rat | N-ethyl-N-nitrosourea (ENU) | T-lymphocytes | Dose- and time-dependent increase | Demonstrates assay utility for in vivo mutagenesis |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 6-Thioguanine action and selection.
Caption: HPRT mutant induction and selection workflow.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the source of T-lymphocytes for the HPRT assay.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or similar density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma/PBS at the top, a "buffy coat" of mononuclear cells at the plasma/Ficoll interface, the Ficoll layer, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL centrifuge tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Induction and Selection of HPRT-Deficient T-Lymphocytes
This protocol outlines the steps for inducing HPRT mutations with a chemical mutagen (generalized, but with notes for using this compound as an inducer) and selecting for the resulting HPRT-deficient T-lymphocytes.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (IL-2)
-
6-Thioguanine (6-TG) stock solution
-
96-well flat-bottom microtiter plates
-
Irradiated feeder cells (optional, but recommended for high cloning efficiency)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
T-Cell Stimulation:
-
Resuspend PBMCs in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Add PHA to a final concentration of 1-5 µg/mL to stimulate T-cell proliferation.
-
Incubate for 48-72 hours.
-
-
Mutation Induction:
-
After stimulation, wash the cells to remove PHA.
-
Resuspend the cells in complete medium.
-
Add the chemical mutagen of choice and incubate for a defined period (e.g., 24 hours).
-
Note on using this compound as an inducer: While typically used for selection, a higher, sub-lethal concentration of this compound for a short duration could theoretically be used for induction. This would require careful titration to determine a concentration that is mutagenic without causing excessive immediate cell death. This step is not standard in most HPRT assay protocols where other mutagens are tested.
-
-
Phenotypic Expression Period:
-
Wash the cells to remove the mutagen.
-
Culture the cells in complete medium supplemented with IL-2 (10-100 U/mL) for 7-9 days.
-
Subculture the cells as needed to maintain a cell density that allows for continued proliferation. This period allows for the fixation of mutations in the HPRT gene.
-
-
Selection of HPRT-Deficient Mutants:
-
After the expression period, wash the cells and resuspend in complete medium with IL-2.
-
Determination of Mutant Frequency:
-
Plate the cells in 96-well microtiter plates at a density of 2 x 10⁴ cells/well in complete medium containing 6-TG (e.g., 0.5 µg/mL or approximately 3 µM) and IL-2.
-
Use at least ten 96-well plates for an accurate determination of mutant frequency.
-
-
Determination of Cloning Efficiency:
-
Plate the cells in two 96-well microtiter plates at a low density (e.g., 1-2 cells/well) in complete medium with IL-2 but without 6-TG.
-
The use of irradiated feeder cells in these wells can improve cloning efficiency.
-
-
-
Colony Formation and Scoring:
-
Incubate the plates for 10-14 days in a humidified incubator.
-
Score the wells for the presence of colonies using an inverted microscope.
-
-
Calculation of Mutant Frequency:
-
Cloning Efficiency (CE): CE = (Number of empty wells / Total number of wells) / (-ln(average number of cells plated per well))
-
Mutant Frequency (MF): MF = (Number of positive wells in selective plates / Total number of cells plated in selective plates) / CE
-
Conclusion
The induction and selection of HPRT-deficient lymphocytes using this compound is a robust method for studying somatic cell mutation. The protocols provided herein offer a framework for conducting these experiments. It is crucial to optimize cell culture conditions, particularly for primary lymphocytes, to ensure high cloning efficiencies for accurate mutant frequency determination. The quantitative data and workflows presented should serve as a valuable resource for researchers in the fields of toxicology, drug development, and molecular medicine.
References
- 1. Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of HPRT mutant frequencies in T-lymphocytes from healthy human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 5. jrfglobal.com [jrfglobal.com]
Application Notes: Thioguanine in CRISPR-Cas9 Co-targeting Strategies
Introduction
The CRISPR-Cas9 system is a powerful tool for genome editing, but the efficiency of generating desired edits can be variable. A significant challenge is the isolation of successfully edited cells from a large population of unedited cells. Co-targeting strategies provide a robust solution for enriching these rare editing events. This document details a positive selection strategy that utilizes the purine analog 6-thioguanine (6-TG) by co-targeting the Hypoxanthine Phosphoribosyltransferase 1 (HPRT1 or HPRT) gene. Disruption of the HPRT gene confers resistance to 6-TG, allowing for the selective survival and enrichment of cells that have likely also been successfully edited at a second gene of interest.[1][2]
Principle of the Method
The HPRT enzyme plays a key role in the purine salvage pathway, converting hypoxanthine and guanine into their respective mononucleotides.[3] Cells with a functional HPRT enzyme (HPRT+) are sensitive to 6-thioguanine. HPRT metabolizes 6-TG into cytotoxic thioguanine nucleotides (e.g., 6-thioguanine triphosphate, 6-TGTP).[4] The incorporation of these analogs into DNA during replication triggers a DNA mismatch repair (MMR) response, leading to cell cycle arrest and apoptosis.
By using CRISPR-Cas9 to introduce a loss-of-function mutation in the HPRT gene, cells become HPRT-deficient (HPRT-). These cells are unable to metabolize 6-TG and are therefore resistant to its cytotoxic effects. The core strategy involves the simultaneous delivery of two guide RNAs (gRNAs) to a cell population: one targeting HPRT and another targeting a second gene of interest (GOI). Cells that are successfully transfected and undergo active CRISPR editing are more likely to be edited at both loci. Subsequent treatment of the cell population with 6-TG eliminates unedited cells, thereby enriching the population for cells with a disrupted HPRT gene and, consequently, a higher probability of edits at the GOI.
This method is effective in various human cell lines, including HCT116 and U2OS, and provides a simple, scalable approach to enrich for gene targeting events.
Mechanism of 6-Thioguanine Selection
The diagram below illustrates the biochemical pathway of 6-thioguanine in both wild-type (HPRT+) and HPRT-knockout (HPRT-) cells.
Caption: Mechanism of 6-thioguanine action and resistance.
Quantitative Data Summary
The HPRT co-targeting strategy significantly enriches for cells with edits in the gene of interest. The table below summarizes representative data from studies using this method.
| Target Gene/Locus | Cell Line | 6-TG Concentration | Enrichment/Editing Efficiency | Reference |
| AAVS1 | HCT116 | 10 µg/mL | Dramatic enrichment in 6-TG resistant colonies compared to background. | |
| Trex1 | HCT116 | 10 µg/mL | 50% (7 out of 14) of resistant clones had an insertion at the target site. | |
| Exo1 | HCT116 | 10 µg/mL | Clear alterations at the target locus observed in the 6-TG resistant pool. | |
| HPRT1 (self-selection) | HT1080 & HEK293 | 10 µM | Transduced cells showed a significantly enhanced survivability phenotype. |
Experimental Protocols
Overall Experimental Workflow
The general workflow for the HPRT co-targeting strategy is outlined below. It involves co-transfection of gRNAs, selection with 6-thioguanine, and subsequent analysis of the enriched cell population.
References
Application Notes and Protocols: Thioguanine as a Tool for Studying DNA Mismatch Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DNA Mismatch Repair (MMR) system is a crucial cellular mechanism that corrects errors made during DNA replication, such as base-base mismatches and insertion-deletion loops.[1][2] A deficient MMR system leads to genomic instability, a hallmark of many cancers. The purine analogue 6-thioguanine (6-TG) is a powerful pharmacological tool to probe the functionality of the MMR pathway. Cells with a proficient MMR system are sensitive to 6-TG, whereas cells with a deficient MMR system exhibit resistance.[3][4][5] This differential cytotoxicity allows for the use of 6-TG in identifying MMR-deficient cells and for studying the molecular mechanisms of the MMR pathway.
Principle of the Method
6-Thioguanine is an antimetabolite that, after metabolic activation to deoxythioguanosine triphosphate (dGTP), is incorporated into DNA in place of guanine during replication. Following a subsequent round of replication, the incorporated 6-TG can be methylated to S6-methylthioguanine, which preferentially mispairs with thymine. In MMR-proficient cells, the MMR machinery, primarily the MutSα (MSH2-MSH6) heterodimer, recognizes this 6-TG:T mismatch. Instead of correcting the mismatch, the MMR system engages in a futile cycle of repair attempts. This process leads to the formation of persistent single-strand breaks and ultimately triggers a G2/M cell cycle arrest and apoptosis. In contrast, MMR-deficient cells do not recognize the mismatch, tolerate the incorporated 6-TG, and continue to proliferate, thus exhibiting resistance to the drug.
Visualizing the Mechanism of this compound Action
The following diagram illustrates the signaling pathway of 6-thioguanine-induced cytotoxicity in the context of a functional DNA mismatch repair system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thioguanine Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving thioguanine resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows unexpected resistance to this compound. What are the primary molecular mechanisms I should investigate?
A1: Resistance to 6-thioguanine (6-TG) in cancer cell lines is often multifactorial. The most common mechanisms to investigate are:
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system is a primary cause of this compound resistance.[1][2] MMR-proficient cells recognize the misincorporation of this compound into DNA, triggering cell cycle arrest and apoptosis. In contrast, MMR-deficient cells tolerate this compound in their DNA, leading to resistance.[1][2][3]
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) Deficiency: HPRT1 is a critical enzyme that converts the prodrug 6-TG into its active cytotoxic form, 6-thioguanosine monophosphate (6-TGMP). Loss-of-function mutations or downregulation of HPRT1 prevents this activation, rendering the cells resistant.
-
Thiopurine S-methyltransferase (TPMT) Activity: High TPMT activity can lead to the rapid methylation and inactivation of this compound, reducing the amount of active drug available to exert its cytotoxic effects.
-
O6-methylguanine-DNA methyltransferase (MGMT) Expression: Increased expression of the DNA repair enzyme MGMT has been associated with this compound resistance. MGMT can remove this compound adducts from DNA, thus mitigating the drug's cytotoxic effects.
-
Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration and leading to resistance.
-
Altered Drug Uptake: Reduced expression or function of transporters responsible for this compound uptake can limit the intracellular concentration of the drug. In some resistant cell lines, the net uptake of 6-TG has been observed to cease much earlier than in sensitive parental cells.
Q2: I am observing high variability and inconsistent IC50 values in my this compound cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. Variations in cell passage number, seeding density, and media components can all impact drug sensitivity.
-
Assay Protocol Consistency: Strict adherence to the experimental protocol is crucial. This includes consistent incubation times, reagent concentrations, and pipetting techniques.
-
Drug Stability and Storage: Prepare fresh dilutions of this compound for each experiment, as it can degrade over time. Ensure the stock solution is stored correctly according to the manufacturer's instructions.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. It is advisable to either avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Biological Heterogeneity: The cancer cell line itself may have inherent heterogeneity, with subpopulations exhibiting different sensitivities to this compound.
Q3: My MMR-proficient cell line is showing some level of resistance to this compound. What other mechanisms could be at play?
A3: While MMR deficiency is a major driver of resistance, other mechanisms can contribute to reduced sensitivity in MMR-proficient cells:
-
Upregulation of HPRT1: Although counterintuitive, some studies suggest that in certain contexts, alterations in the purine salvage pathway, including HPRT1 activity, can be complex. However, the primary role of HPRT1 is in drug activation.
-
Increased TPMT Activity: As mentioned, elevated TPMT activity can lead to faster inactivation of this compound.
-
Elevated MGMT Expression: Increased MGMT-mediated DNA repair can counteract the DNA damage induced by this compound.
-
Enhanced Drug Efflux: Overexpression of ABC transporters can reduce the intracellular drug concentration.
-
Alterations in Apoptotic Pathways: Defects in downstream apoptotic signaling pathways can prevent the execution of cell death even when DNA damage is recognized.
Troubleshooting Guides
Problem 1: No significant difference in cytotoxicity between control and this compound-treated cells.
| Possible Cause | Troubleshooting Steps |
| Intrinsic or Acquired Resistance | 1. Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Assess MMR and HPRT1 Status: Perform Western blotting for key MMR proteins (MLH1, MSH2) and an HPRT1 activity assay. 3. Sequence HPRT1 Gene: Check for mutations in the HPRT1 gene that could lead to a non-functional protein. |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Check the concentration and integrity of your this compound stock solution. 2. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the appropriate IC50. |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: The cytotoxic effects of this compound may require longer incubation times (e.g., 72 hours or more) to become apparent. 2. Check Cell Seeding Density: Ensure the cell density is optimal for the duration of the assay to avoid confluence in the control wells. |
Problem 2: High background signal or false positives in the cytotoxicity assay.
| Possible Cause | Troubleshooting Steps |
| Reagent Interference | 1. Run a Cell-Free Control: Incubate the assay reagents with this compound in the absence of cells to check for any direct chemical reaction. 2. Choose an Alternative Assay: If using a metabolic assay like MTT, consider switching to a dye-exclusion method (e.g., Trypan Blue) or a lactate dehydrogenase (LDH) release assay to rule out interference with cellular metabolism. |
| Contamination | 1. Check for Microbial Contamination: Visually inspect cultures and test for mycoplasma contamination, which can affect cellular metabolism and assay results. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Resistance Mechanism | 6-Mercaptopurine IC50 (μM) | 6-Thioguanine IC50 (μM) | Fold Resistance (vs. Reh) |
| Reh | Sensitive (Parental) | 0.23 ± 0.05 | 0.11 ± 0.02 | - |
| Reh-6MPR | HPRT1 mutation | >100 | >100 | >435 |
| Reh-6TGR | HPRT1 mutation | >100 | >100 | >909 |
Data adapted from a study on thiopurine resistance in ALL cell lines.
Table 2: Examples of this compound Resistance in Different Cancer Cell Line Models
| Cancer Type | Cell Line Model | Resistance Mechanism | Fold Resistance | Reference |
| Melanoma | GA-6-TG vs. GA | Increased MGMT expression | 60-fold | |
| Colon Carcinoma | HCT116 (MMR-deficient) vs. HCT116+chr3 (MMR-proficient) | Mismatch Repair Deficiency | Resistant up to 5 µM | |
| Pancreatic Adenocarcinoma | PANC02 vs. CA-755 | Intrinsic Resistance (mechanism under investigation) | ~6-fold less sensitive |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-Thioguanine (6-TG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 6-TG in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the 6-TG dilutions. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the 6-TG concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-Thioguanine (6-TG)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of 6-TG for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Western Blot for MMR Proteins (MLH1 and MSH2)
This protocol is for detecting the expression levels of key MMR proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MLH1 and MSH2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control.
Mandatory Visualizations
Caption: this compound metabolism and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key mechanisms leading to this compound resistance.
References
- 1. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing thioguanine concentration for in vitro selection
Welcome to the Technical Support Center for optimizing 6-Thioguanine (6-TG) concentration in your in vitro selection experiments. This guide provides detailed answers to common questions, troubleshooting advice, and standardized protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 6-Thioguanine and how does it work for in vitro selection?
6-Thioguanine (6-TG) is a purine analog used to select for cells deficient in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme.[1] The selection process is based on the following mechanism:
-
In HPRT-proficient cells (HPRT+): The HPRT enzyme converts 6-TG into toxic metabolites, such as 6-thioguanosine triphosphate (6-TGTP).[2]
-
DNA Incorporation: 6-TGTP is incorporated into DNA during replication, acting as a fraudulent base.[3]
-
Cytotoxicity: This incorporation, recognized by the cell's mismatch repair (MMR) system, triggers cell cycle arrest and apoptosis (programmed cell death).[2][4]
-
In HPRT-deficient cells (HPRT-): These cells lack the HPRT enzyme and cannot convert 6-TG into its toxic form. Consequently, they survive and proliferate in the presence of 6-TG, allowing for their selective isolation.
This system is commonly used in mutagenesis assays and for enriching cells that have been successfully targeted by gene-editing techniques like CRISPR/Cas9 through co-targeting of the HPRT gene.
Q2: Why is it critical to optimize the 6-TG concentration for each cell line?
The sensitivity to 6-TG varies significantly between different cell lines. A concentration that is effective for one cell type may be too high (killing all cells, including desired mutants) or too low (allowing non-mutant cells to survive) for another. Factors influencing this variability include differences in metabolic pathways, cell membrane permeability, and the efficiency of the mismatch repair system. Therefore, performing a dose-response experiment, commonly known as a "kill curve," is essential to determine the minimum concentration that effectively kills your specific wild-type parental cell line.
Q3: How do I prepare and store 6-Thioguanine?
Proper preparation and storage are crucial for consistent results.
-
Solubility: 6-TG is very slightly soluble in ethanol and insoluble in chloroform but is soluble in dilute alkali solutions (e.g., 1M NaOH) and DMSO. For cell culture, it is most commonly dissolved in DMSO to create a concentrated stock solution.
-
Stock Solution Preparation: To prepare a stock solution (e.g., 10 mM), calculate the required mass of 6-TG powder and volume of sterile, cell-culture grade DMSO. Vortexing and gentle warming may be needed to fully dissolve the compound.
-
Storage: Store 6-TG powder at -20°C for long-term stability. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month. Aqueous solutions of 6-TG are less stable and can be stored at 2-8°C for about one week.
Experimental Protocols & Data
Protocol: Determining Optimal 6-TG Concentration via Kill Curve
A kill curve is a dose-response experiment to find the minimum antibiotic/drug concentration that kills 100% of non-modified cells over a specific time.
Materials:
-
Healthy, actively dividing culture of the parental cell line.
-
Complete cell culture medium.
-
6-TG stock solution (e.g., 10 mM in DMSO).
-
24-well or 96-well cell culture plates.
-
Trypan blue or a cell viability assay kit (e.g., MTT, CCK-8).
Procedure:
-
Cell Seeding: Plate your cells at a density that allows them to be approximately 30-50% confluent on the following day.
-
Drug Addition: The next day, prepare a series of dilutions of 6-TG in complete culture medium. A wide range is recommended for the initial experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Always include a "no drug" control and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubation and Maintenance: Remove the old medium from the cells and replace it with the medium containing the different 6-TG concentrations.
-
Culture the cells for 7 to 14 days. Visually inspect the cells daily for signs of death (e.g., rounding, detachment).
-
Replace the medium with fresh, drug-containing medium every 2-4 days.
-
Determine Viability: After the incubation period, assess the viability in each well. This can be done by staining with Trypan Blue and counting viable cells or by using a quantitative method like an MTT assay.
-
Analysis: The optimal concentration for selection is the lowest concentration that results in 100% cell death after the selection period.
Table 1: Example 6-TG Concentrations for Various Cell Lines
The following table summarizes effective 6-TG concentrations and IC50 values reported for different cell lines to provide a starting point for your optimization experiments.
| Cell Line | Type | Effective Concentration / IC50 | Reference |
| HT1080 | Human Fibrosarcoma | 10 µM (used for selection) | |
| HEK293 | Human Embryonic Kidney | 10 µM (used for selection) | |
| MCF-7 | Human Breast Adenocarcinoma | IC50: 5.481 µM | |
| HeLa | Human Cervical Adenocarcinoma | IC50: 28.79 µM | |
| L1210 | Mouse Lymphocytic Leukemia | 0.2 µM (maximized cell kill) | |
| Mouse ES Cells | Murine Embryonic Stem Cells | >2 µM (for MMR mutants) | |
| KR12 | Human Myeloma-like | 20 µg/mL (~119 µM) |
Note: IC50 is the concentration required to inhibit the growth of 50% of cells and is not the selection concentration. The optimal selection concentration will be higher than the IC50.
Visual Guides: Workflows and Pathways
Mechanism of 6-TG Selection
The diagram below illustrates the biochemical pathway that underlies 6-TG's selective toxicity. In cells with a functional HPRT enzyme, 6-TG is metabolized into a toxic nucleotide that integrates into DNA, causing cell death. HPRT-deficient cells cannot perform this conversion and survive.
References
- 1. Molecular Characterization of Hypoxanthine Guanine Phosphoribosyltransferase Mutant T cells in Human Blood: The Concept of Surrogate Selection for Immunologically Relevant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
Navigating Preclinical Oral Administration of Thioguanine: A Technical Support Center
For researchers and drug development professionals, the oral administration of thioguanine in preclinical studies presents a unique set of challenges stemming from its physicochemical properties and metabolic profile. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during these critical investigations.
Troubleshooting Guide & FAQs
This section is designed to provide rapid assistance for specific problems that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals | Improper Gavage Technique: Incorrect placement of the gavage needle can lead to incomplete or variable dosing. | - Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species. - Verify the correct needle size and length for the animal's weight. - Administer the suspension slowly and steadily to prevent regurgitation. |
| Formulation Inconsistency: this compound's poor solubility can lead to non-uniform suspension and inconsistent dosing. | - Ensure the this compound suspension is homogenous before each administration by thorough vortexing or stirring. - Consider particle size reduction of the this compound powder before suspension. - Evaluate the stability of the suspension over the duration of the experiment. | |
| Physiological Factors: Differences in gastric emptying time, intestinal transit time, and gut microbiome can affect absorption.[1] | - Fast animals overnight to standardize stomach content, but ensure this is appropriate for the study design. - Be aware that co-administered substances or diet can influence gastrointestinal physiology. | |
| Low Oral Bioavailability | Poor Solubility and Permeability: this compound is a BCS Class IV drug, meaning it has both low solubility and low permeability, which inherently limits its oral absorption.[2] | - Optimize the formulation by using appropriate suspending and wetting agents (e.g., methylcellulose with Tween 80). - Consider advanced formulation strategies such as nano-suspensions or lipid-based delivery systems to enhance solubility and absorption. |
| First-Pass Metabolism: Significant metabolism of this compound in the gut and liver reduces the amount of active drug reaching systemic circulation.[3] | - Be aware of the metabolic pathways in the chosen animal model and how they compare to humans. - Interspecies differences in enzyme activity (e.g., TPMT) can significantly impact bioavailability. | |
| Animal Distress or Injury During Gavage | Incorrect Gavage Technique: Forcing the gavage needle can cause esophageal or stomach perforation. | - Use flexible gavage needles or coat the tip with a lubricant. - Ensure the animal is properly restrained to prevent movement during the procedure. - If resistance is met, do not force the needle; withdraw and re-attempt gently. |
| Formulation Irritation: The vehicle or the drug itself may cause local irritation. | - If using a co-solvent like DMSO, keep the concentration as low as possible. - Observe animals for any signs of discomfort after dosing. | |
| Precipitation of this compound in the Formulation | Inadequate Suspending Agent: The concentration or type of suspending agent may not be sufficient to keep the drug particles suspended. | - Increase the concentration of the suspending agent (e.g., from 0.5% to 1% methylcellulose). - Ensure the vehicle has an appropriate pH and viscosity. |
| Temperature Effects: Changes in temperature during storage or handling can affect solubility and suspension stability. | - Store the formulation at a consistent, controlled temperature as determined by stability studies. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for this compound in preclinical species. Due to the inherent variability in oral absorption, these values should be considered as a general guide.
Table 1: Pharmacokinetic Parameters of Oral this compound in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Rat | 30 | ~60,000 | N/A | ~440,000 | N/A | [4] |
| Mouse | 5 (i.p.) | N/A | N/A | N/A | N/A | [5] |
Note: Specific oral pharmacokinetic data for this compound in mice is limited in the provided search results. The data for rats is from a toxicity study and may not fully represent a standard pharmacokinetic profile. Researchers are encouraged to perform pilot pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Table 2: Preclinical Oral Toxicity of this compound
| Species | Study Duration | NOAEL (mg/kg/day) | Key Toxicities Observed at Higher Doses | Reference |
| Rat | 28-day | 30 | Mortality, CNS clinical signs (uncoordinated gait, decreased activity) | |
| Mouse | 14-day | N/A | Mortality, loss of righting reflex, uncoordinated gait, decreased activity | |
| Mouse | N/A | LD50 = 160 | Nausea, vomiting, malaise, hypotension, diaphoresis |
Experimental Protocols
Preparation of this compound Oral Suspension (20 mg/mL)
This protocol is adapted from established methods for compounding this compound suspensions.
Materials:
-
This compound tablets (e.g., 40 mg)
-
Suspending vehicle (e.g., 0.5% - 1% methylcellulose in purified water)
-
Wetting agent (optional, e.g., Tween 80 at 0.1% v/v)
-
Mortar and pestle
-
Graduated cylinders
-
Stir plate and magnetic stir bar
-
Calibrated balance
Procedure:
-
Calculate the required number of this compound tablets and the volume of the vehicle needed for the desired final concentration and total volume.
-
In a mortar, crush the this compound tablets to a fine, uniform powder.
-
If using a wetting agent, add a small amount to the powder and triturate to form a smooth paste.
-
Gradually add the suspending vehicle to the paste while continuously triturating to ensure uniform dispersion.
-
Transfer the mixture to a graduated cylinder or beaker with a magnetic stir bar.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.
-
Add the remaining vehicle to reach the final desired volume.
-
Stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
Store the suspension in a tightly sealed, light-resistant container at a controlled room temperature.
-
Crucially, ensure the suspension is vigorously shaken or vortexed immediately before each dose administration to guarantee dose uniformity.
Oral Gavage Procedure in Rats
This is a generalized procedure and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Rat of appropriate weight and age
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
Flexible or rigid, ball-tipped oral gavage needle (16-18 gauge for adult rats)
-
Scale for accurate animal weighing
Procedure:
-
Weigh the rat and calculate the exact volume of the this compound suspension to be administered based on the desired dose in mg/kg. The maximum recommended gavage volume for rats is typically 10 mL/kg.
-
Draw the calculated volume of the well-mixed suspension into the syringe.
-
Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the tip of the needle, then gently advance it down the esophagus to the pre-measured depth. Do not force the needle if resistance is met.
-
Administer the suspension slowly and steadily.
-
Once the full dose is delivered, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Sample Preparation and LC-MS/MS Analysis of this compound in Rodent Plasma
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
Rodent plasma (collected in EDTA or heparin tubes)
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube. b. Add the internal standard solution. c. Add 3-4 volumes of cold protein precipitation solvent (e.g., 150-200 µL of acetonitrile). d. Vortex vigorously for 1-2 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions (Example for a triple quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 168 → 151).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.
-
-
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways related to this compound's mechanism of action and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. dose toxicity study: Topics by Science.gov [science.gov]
Technical Support Center: Thioguanine Efficacy and DNA Mismatch Repair (MMR) Deficiency
This guide is designed for researchers, scientists, and drug development professionals investigating the relationship between DNA Mismatch Repair (MMR) status and the efficacy of the thiopurine drug, 6-thioguanine (6-TG). It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for key assays, and quantitative data summaries.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action and the basis of resistance to 6-thioguanine.
Q1: What is the primary mechanism by which 6-thioguanine induces cell death in cancer cells?
A1: 6-thioguanine (6-TG) is a purine analog. After being metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), it is incorporated into DNA during replication. Following the next round of replication, the incorporated 6-TG preferentially mispairs with thymine (T), creating 6-TG:T mismatches. In cells with a functional DNA Mismatch Repair (MMR) system, these mismatches are recognized, primarily by the MutSα (MSH2/MSH6) heterodimer. This recognition triggers a futile cycle of DNA excision and repair attempts, which leads to the formation of persistent single-strand breaks.[1] This sustained DNA damage signaling activates a G2/M cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1]
Q2: Why are MMR-deficient (dMMR) cells resistant to 6-thioguanine?
A2: In cells lacking a functional MMR system (e.g., due to mutations in MSH2, MSH6, MLH1, or PMS2), the 6-TG:T mismatches incorporated into DNA are not recognized.[2] Without this recognition, the futile repair cycle is not initiated, DNA strand breaks are not generated, and the downstream signals for cell cycle arrest and apoptosis are not activated.[3] These cells are therefore able to tolerate the presence of 6-TG in their DNA and continue to proliferate, exhibiting a drug-resistant phenotype.[4] MMR-deficient cells can show significant resistance, in some cases to concentrations up to 5 µM of 6-TG, whereas MMR-proficient cells are highly sensitive at the same concentrations.
Q3: Which specific MMR proteins are most critical for mediating 6-TG cytotoxicity?
A3: The recognition of the 6-TG:T mismatch is primarily handled by the hMSH2/hMSH6 heterodimer, also known as hMutSα. Therefore, deficiencies in either MSH2 or MSH6 are strongly linked to 6-TG resistance. Subsequently, the formation of the repair complex requires the hMLH1/hPMS2 heterodimer (hMutLα). A deficiency in MLH1 or PMS2 also disrupts the signaling cascade, leading to resistance.
Q4: Does MMR deficiency also cause resistance to other chemotherapeutic agents?
A4: Yes. The tolerance to DNA damage conferred by MMR deficiency extends to other agents, particularly SN1-type alkylating agents like temozolomide and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which create O6-methylguanine lesions that also lead to mispairing with thymine. This cross-resistance is a key characteristic of the dMMR phenotype.
Section 2: Data Presentation
This section provides a summary of quantitative data from various studies, illustrating the differential sensitivity to 6-thioguanine based on MMR status.
Table 1: Comparative Cytotoxicity of 6-Thioguanine in MMR-Proficient vs. MMR-Deficient Cell Lines
| Cell Line | Cancer Type | MMR Status | Key Gene Defect | 6-TG IC50 or Survival Metric | Reference |
| HCT116 | Colorectal | Deficient | MLH1 | Resistant up to 5 µM (High Survival) | |
| HCT116+chr3 | Colorectal | Proficient | MLH1 corrected | Sensitive (Low Survival at 1-5 µM) | |
| DLD-1 | Colorectal | Deficient | MSH6 | Resistant up to 5 µM (~80% Survival) | |
| DLD-1+chr2 | Colorectal | Proficient | MSH6 corrected | Sensitive (~22% Survival at 5 µM) | |
| RKO | Colorectal | Deficient | MLH1 | High Survival | |
| RKO+hMLH1 | Colorectal | Proficient | MLH1 corrected | Low Survival, G2/M Arrest | |
| LoVo | Colorectal | Deficient | MSH2 | High Resistance | |
| SW480 | Colorectal | Proficient | Wild-Type | Sensitive | |
| 697-sgCtrl | Leukemia | Proficient | Wild-Type | IC50 ≈ 0.2 µM | |
| 697-sgMSH2 | Leukemia | Deficient | MSH2 knockout | IC50 ≈ 2.5 µM (12.5-fold increase) |
Section 3: Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz to illustrate key processes.
Caption: Mechanism of MMR-mediated 6-thioguanine cytotoxicity.
Caption: Experimental workflow to test 6-thioguanine sensitivity.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Determining 6-TG Cytotoxicity using MTT Assay
This assay measures cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates
-
6-Thioguanine (6-TG) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-TG in complete culture medium. Remove the old medium from the wells and add 100 µL of the various 6-TG concentrations. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate percent viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100. Plot the dose-response curve and calculate the IC50 value.
Protocol 2: Assessing MMR Protein Expression by Immunohistochemistry (IHC)
This method visualizes the presence or absence of MMR proteins in cell blocks or tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks
-
Primary antibodies: mouse anti-MLH1, anti-MSH2, anti-MSH6, and rabbit anti-PMS2.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Detection system (e.g., HRP-polymer-based kit)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Cut 4-5 µm sections from FFPE blocks. Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer in a pressure cooker or water bath as per antibody datasheet recommendations.
-
Peroxidase Block: Incubate slides in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate slides with the primary antibody for each MMR protein (MLH1, MSH2, MSH6, PMS2) at the optimal dilution and time (e.g., 60 minutes at room temperature or overnight at 4°C).
-
Detection: Apply the secondary antibody and polymer-HRP reagent according to the manufacturer's protocol.
-
Chromogen Application: Apply DAB chromogen to visualize the antibody binding. Positive staining will appear brown.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Interpretation: A sample is considered MMR-deficient if there is a complete loss of nuclear staining for one or more MMR proteins in the tumor cells, while internal positive controls (e.g., stromal cells, lymphocytes) show intact nuclear staining. The pattern of loss is important: loss of MLH1 is typically accompanied by loss of PMS2, and loss of MSH2 is typically accompanied by loss of MSH6.
Section 5: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Q5: My MMR-proficient cell line is showing unexpected resistance to 6-thioguanine. What could be the cause?
A5: Several factors could lead to this result.
-
MMR-Independent Resistance: The cells may have acquired a resistance mechanism that is independent of MMR status. These include:
-
HPRT1 Deficiency: The enzyme HPRT1 is required to metabolize 6-TG into its active, DNA-incorporable form. Loss-of-function mutations in the HPRT1 gene will prevent this activation step and cause high-level resistance.
-
TPMT Overactivity: Thiopurine S-methyltransferase (TPMT) is an enzyme that inactivates thiopurines. Genetic polymorphisms can lead to different activity levels. While low TPMT activity increases toxicity, very high TPMT activity could potentially increase the rate of 6-TG inactivation, reducing its efficacy.
-
MGMT Expression: O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that can, in some contexts, be associated with 6-TG resistance, potentially by repairing related DNA adducts.
-
-
Experimental Issues:
-
Drug Inactivity: Ensure the 6-TG stock solution is correctly prepared, stored, and has not degraded.
-
Cell Culture Conditions: High cell density at the time of treatment can sometimes reduce the apparent drug effect. Ensure seeding density is consistent and in the logarithmic growth phase.
-
Assay Choice: In a colony formation assay, if the treatment period is too short, cells may recover. Ensure the treatment duration is sufficient to induce irreversible damage.
-
Q6: My IHC results for MMR proteins are ambiguous (e.g., weak or patchy staining). How should I interpret this?
A6: Ambiguous IHC results require careful interpretation and often, confirmation with a second method.
-
Check Internal Controls: The most critical step is to assess the staining in internal positive control cells (e.g., stromal cells, infiltrating lymphocytes). If these cells also show weak or no staining, the issue is likely technical (e.g., poor fixation, improper antigen retrieval, inactive antibody). The experiment should be repeated.
-
Patchy/Clonal Loss: True clonal loss of an MMR protein can occur and may represent an early step in the development of widespread deficiency. This can be challenging to interpret and may be considered evidence of partial MMR deficiency.
-
Subcellular Localization: Staining must be distinctly nuclear. Cytoplasmic staining with a loss of nuclear signal is considered abnormal.
-
Confirmation with MSI: If IHC results are equivocal, the gold standard is to perform a functional assay. PCR-based analysis for Microsatellite Instability (MSI) can confirm whether the MMR pathway is functionally impaired. Concordance between IHC and MSI is high, but discordances can occur.
Q7: My cytotoxicity assay (e.g., MTT) shows high variability between replicate wells. How can I improve consistency?
A7: High variability often stems from technical inconsistencies.
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to uneven distribution. Mix the cell suspension gently between plating rows. Avoid "edge effects" by not using the outermost wells of the 96-well plate, or by filling them with sterile PBS or medium.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.
-
Incubation Times: Ensure all steps, especially the addition of MTT and the solubilization agent, are performed consistently and for the same duration across the entire plate.
-
Complete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a major source of error. Confirm by visual inspection and extend the shaking time if necessary.
References
- 1. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Variability in Thioguanine Metabolism and Patient Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying thioguanine metabolism and its impact on patient response.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes responsible for the variability in this compound metabolism?
A1: The primary enzymes contributing to variability in this compound metabolism are Thiopurine S-methyltransferase (TPMT) and Nudix Hydrolase 15 (NUDT15).[1][2] Genetic polymorphisms in the genes encoding these enzymes can lead to decreased or absent enzyme activity, resulting in altered drug metabolism and an increased risk of toxicity.[1][2]
Q2: What are the clinical implications of TPMT and NUDT15 genetic variants?
A2: Individuals with reduced or absent TPMT or NUDT15 activity are at a higher risk of severe, life-threatening myelosuppression (bone marrow suppression) when treated with standard doses of thiopurines.[1] This is due to the accumulation of the active metabolites, 6-thioguanine nucleotides (6-TGNs). Clinical guidelines recommend genotyping for TPMT and NUDT15 before initiating thiopurine therapy to adjust dosages accordingly.
Q3: What are the therapeutic ranges for thiopurine metabolites?
A3: Therapeutic drug monitoring of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) is used to optimize dosing. A general therapeutic range for 6-TGNs is 235-450 pmol/8x10⁸ red blood cells (RBCs). Levels of 6-MMP greater than 5700 pmol/8x10⁸ RBCs are associated with an increased risk of hepatotoxicity.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a prodrug that is converted into its active form, 6-thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cytotoxicity. The incorporation of 6-thioguanine into DNA triggers the DNA mismatch repair (MMR) system, which leads to futile repair cycles, DNA strand breaks, and ultimately, cell cycle arrest and apoptosis.
Troubleshooting Guides
TPMT Activity Assays
| Observed Problem | Possible Causes | Troubleshooting Steps |
| Falsely low TPMT activity | - Recent blood transfusion. | - Inquire about recent transfusions. If a transfusion has occurred within the last 30-60 days, consider genotyping as an alternative or repeat the phenotype test after a suitable period. |
| - Co-administration of inhibiting drugs (e.g., naproxen, ibuprofen, furosemide, sulfasalazine, mesalamine, olsalazine). | - Review the patient's current medications. If possible, and clinically appropriate, discontinue potential inhibitors for at least 48 hours before re-testing. | |
| Discrepancy between TPMT genotype and phenotype | - Presence of rare or novel TPMT variants not detected by the genotyping assay. | - If the phenotype indicates low activity but the genotype is normal, consider sequencing the TPMT gene to identify rare variants. |
| - The genotyping assay does not distinguish between certain allele combinations (e.g., 1/3A from 3B/3C). | - In cases of ambiguity, the phenotype (enzyme activity) should be prioritized for clinical decision-making. |
6-Thioguanine Nucleotide (6-TGN) Quantification
| Observed Problem | Possible Causes | Troubleshooting Steps |
| Low or undetectable 6-TGN and 6-MMP levels | - Patient non-compliance with medication. | - Discuss medication adherence with the patient. |
| - Suboptimal dosing. | - Re-evaluate the prescribed dose in the context of the patient's clinical response. | |
| Low 6-TGN with high 6-MMP levels ("shunting") | - Preferential metabolism towards 6-MMP, often seen in patients with normal TPMT activity. | - Increasing the thiopurine dose may worsen hepatotoxicity. Consider adding allopurinol, which can redirect metabolism towards the production of 6-TGNs. |
| Variable or inconsistent 6-TGN results | - Improper sample handling and storage. 6-TGNs are unstable in whole blood at room temperature. | - Ensure whole blood samples are refrigerated or frozen if not processed immediately. |
| - Hemolysis of the sample can lead to falsely elevated results due to a lower RBC count. | - Visually inspect samples for hemolysis before processing. Reject hemolyzed samples. |
Clinical Response
| Observed Problem | Possible Causes | Troubleshooting Steps |
| Lack of therapeutic response despite adequate 6-TGN levels | - The patient's condition is refractory to thiopurine treatment. | - Consider alternative therapeutic strategies. |
| Signs of toxicity (e.g., myelosuppression, hepatotoxicity) despite "normal" TPMT/NUDT15 genotype and "therapeutic" 6-TGN levels | - Other genetic or non-genetic factors may be influencing drug metabolism and response. | - Closely monitor complete blood counts and liver function tests. Dose adjustments should be based on clinical and laboratory monitoring, not solely on genotype or metabolite levels. |
| - For hepatotoxicity, this can sometimes be managed by dose reduction. | - If liver test abnormalities are significant, consider a 50% dose reduction with close monitoring. If jaundice is present, thiopurines should be withdrawn completely. |
Quantitative Data Summary
Table 1: Frequency of TPMT and NUDT15 Phenotypes in Major Ethnic Groups
| Phenotype | Europeans | Africans | East Asians |
| TPMT Poor Metabolizer | ~0.3% | ~0.3% | Lower |
| TPMT Intermediate Metabolizer | ~11% | ~10% | Variable |
| NUDT15 Poor Metabolizer | <1% | <1% | ~2% |
| NUDT15 Intermediate Metabolizer | Lower | Lower | Higher |
| Data synthesized from multiple sources, including. Frequencies can vary within populations. |
Table 2: Thiopurine Metabolite Reference Ranges
| Metabolite | Therapeutic Range | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450 pmol/8x10⁸ RBCs | > 450 pmol/8x10⁸ RBCs (Myelotoxicity) |
| 6-Methylmercaptopurine (6-MMP) | > 5700 pmol/8x10⁸ RBCs (Hepatotoxicity) | |
| Reference ranges are a general guide and may vary slightly between laboratories. |
Experimental Protocols
Measurement of TPMT Enzyme Activity in Red Blood Cells (RBCs)
Principle: This assay measures the in vitro activity of TPMT in RBC lysates by quantifying the formation of 6-methylmercaptopurine (6-MMP) from the substrate 6-mercaptopurine.
Materials:
-
Whole blood collected in an EDTA or heparin tube
-
Saline solution
-
Ice-cold distilled water
-
S-adenosyl-L-methionine (SAM) solution
-
6-mercaptopurine (6-MP) solution
-
Phosphate buffer
-
Internal standard (e.g., isotope-labeled 6-MMP)
-
Perchloric acid
-
LC-MS/MS system
Procedure:
-
RBC Isolation and Lysis: a. Centrifuge the whole blood sample to separate plasma and buffy coat from RBCs. b. Wash the RBC pellet with saline solution multiple times. c. Lyse the washed RBCs by adding ice-cold distilled water and vortexing. d. Centrifuge the lysate to pellet the cell debris. The supernatant is the RBC lysate.
-
Enzymatic Reaction: a. Prepare a reaction mixture containing the RBC lysate, SAM (the methyl donor), and 6-MP (the substrate) in a phosphate buffer. b. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). c. Stop the reaction by adding perchloric acid.
-
Quantification by LC-MS/MS: a. Add an internal standard to the reaction mixture. b. Centrifuge to remove precipitated proteins. c. Analyze the supernatant using an LC-MS/MS system to quantify the amount of 6-MMP produced. d. Calculate TPMT activity based on the amount of 6-MMP formed per unit of time per amount of hemoglobin or number of RBCs.
Quantification of 6-Thioguanine Nucleotides (6-TGNs) in RBCs by LC-MS/MS
Principle: This method involves the isolation of RBCs, hydrolysis of intracellular 6-TGNs to the free base 6-thioguanine (6-TG), and subsequent quantification by LC-MS/MS.
Materials:
-
Whole blood collected in an EDTA tube
-
Red blood cell count analyzer
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Internal standard (e.g., isotope-labeled 6-TG)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Determine the RBC count of the whole blood sample. b. Lyse a known volume of whole blood by adding perchloric acid containing DTT. DTT prevents the oxidation of thiopurines.
-
Hydrolysis: a. Heat the sample at 100°C for a specified time (e.g., 60 minutes) to hydrolyze the 6-TGNs (mono-, di-, and triphosphates) to the 6-TG base.
-
Extraction and Quantification: a. Add an internal standard. b. Centrifuge the sample to pellet precipitated material. c. Inject the supernatant into the LC-MS/MS system. d. Quantify the 6-TG concentration against a standard curve. e. Normalize the result to the RBC count (e.g., pmol/8x10⁸ RBCs).
Visualizations
Caption: Simplified thiopurine metabolic pathway.
Caption: Workflow for 6-TGN quantification in RBCs.
Caption: Role of DNA Mismatch Repair in this compound cytotoxicity.
References
- 1. This compound Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Thioguanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with the antimetabolite drug thioguanine in experimental models. Our goal is to help you anticipate, manage, and mitigate the off-target effects of this compound to ensure the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in experimental models?
A1: The most significant off-target effects observed in experimental models are hepatotoxicity (liver damage) and myelosuppression (bone marrow suppression).[1][2][3] Hepatotoxicity can manifest as elevated liver enzymes, and in chronic models, may lead to conditions like nodular regenerative hyperplasia.[2][3] Myelosuppression is characterized by a dose-related decrease in blood cell counts, including anemia, leukopenia (low white blood cells), and thrombocytopenia (low platelets).
Q2: What is the core mechanism behind this compound's off-target toxicity?
A2: this compound is a prodrug that requires metabolic activation to exert its effects. Its on-target cytotoxic effect is primarily due to the incorporation of its metabolites, this compound nucleotides (TGNs), into DNA. However, metabolic shunting can lead to an accumulation of other metabolites, such as 6-methylmercaptopurine (6-MMP), which are associated with hepatotoxicity. Furthermore, genetic polymorphisms in enzymes responsible for this compound metabolism, such as Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15), can dramatically increase the risk of severe myelosuppression by causing excessive accumulation of active TGNs.
Q3: How can I mitigate this compound-induced hepatotoxicity in my animal models?
A3: A primary strategy is co-administration with allopurinol. Allopurinol inhibits the enzyme xanthine oxidase, which alters this compound metabolism to favor the production of therapeutic TGNs while reducing the levels of hepatotoxic 6-MMP metabolites. This approach often requires a significant reduction in the this compound dose (typically by 50-75%) to avoid excessive myelosuppression. Another strategy is dose fractionation, where the total daily dose is split into multiple smaller doses to avoid high peak concentrations that may contribute to liver injury.
Q4: Myelosuppression is a confounding factor in my experiment. How can it be managed?
A4: Mitigating myelosuppression involves careful dose titration. If using a mouse model, it is crucial to establish a maximum tolerated dose (MTD) through pilot studies. Genetic screening of animal strains for polymorphisms analogous to human TPMT or NUDT15 can help predict sensitivity. If severe myelosuppression is observed, a temporary withdrawal of the drug, followed by re-initiation at a lower dose, is a standard approach. For models where myelosuppression is particularly problematic, using strains with normal or high TPMT activity may be beneficial.
Q5: Are there in vitro models to study this compound's off-target effects?
A5: Yes, hepatotoxicity can be modeled in vitro using primary hepatocytes or liver-derived cell lines (e.g., HepG2, HepaRG). These cells can be treated with this compound to assess cytotoxicity, metabolic profiles, and cellular stress pathways. Myelotoxicity can be studied using hematopoietic stem and progenitor cells (HSPCs) cultured in vitro. These models allow for the screening of mitigating agents and the investigation of molecular mechanisms in a controlled environment.
Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
In Vitro Experimentation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cytotoxicity results between experiments. | 1. Cell Passage Number: High passage numbers can alter cell sensitivity. 2. Drug Solubility/Stability: this compound has poor aqueous solubility and may precipitate or degrade in media. 3. Inconsistent Seeding Density: Variation in the number of cells plated. | 1. Use cells within a consistent, low passage range for all experiments. 2. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., dilute aqueous alkali or DMSO) for each experiment. Ensure the final solvent concentration in the culture media is non-toxic to the cells. 3. Perform accurate cell counts (e.g., with a hemocytometer or automated counter) before seeding. |
| High variability in metabolite measurements (HPLC/LC-MS). | 1. Inconsistent Sample Processing: Variation in cell lysis, protein precipitation, or hydrolysis steps. 2. Sample Degradation: Metabolites may be unstable if not stored properly. 3. Matrix Effects: Interference from other cellular components during analysis. | 1. Strictly adhere to a validated, standardized protocol for sample preparation. Use an internal standard. 2. Process samples immediately after collection or flash-freeze and store at -80°C until analysis. 3. Optimize the chromatographic separation to resolve metabolites from interfering peaks. Consider using a more advanced detection method like tandem mass spectrometry (MS/MS). |
| Difficulty dissolving this compound for stock solutions. | This compound is insoluble in water and alcohol. | This compound is readily soluble in dilute aqueous alkali (e.g., 0.1 M NaOH). Alternatively, prepare a stock solution in DMSO. Always ensure the final concentration of the solvent is low and consistent across all experimental conditions. |
In Vivo Experimentation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high mortality or severe toxicity at standard doses. | 1. Strain Sensitivity: The mouse strain used may have genetic variations affecting this compound metabolism (analogous to TPMT or NUDT15 deficiency). 2. Dosing Error: Incorrect calculation of dose or volume for injection/gavage. 3. Drug Formulation: Poor suspension or precipitation of the drug leading to inconsistent dosing. | 1. Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain. 2. Double-check all calculations for dose based on the most recent animal weights. 3. Ensure the drug is properly solubilized or suspended immediately before administration. Use appropriate vehicles and sonicate if necessary. |
| High variability in liver enzyme (e.g., ALT) levels between animals. | 1. Inconsistent Dosing: See above. 2. Underlying Health Status: Subclinical infections or other health issues in the animal colony. 3. Sample Collection/Handling: Hemolysis during blood collection can falsely elevate enzyme levels. | 1. Refine dosing technique to ensure consistency. 2. Ensure all animals are healthy and free of pathogens before starting the experiment. 3. Use proper blood collection techniques (e.g., cardiac puncture, retro-orbital sinus) and process serum/plasma promptly. |
| Difficulty achieving a consistent level of myelosuppression. | 1. Pharmacokinetic Variability: Differences in drug absorption and metabolism between individual animals. 2. Circadian Rhythms: Time of day for dosing and blood collection can influence physiological responses. | 1. Increase the number of animals per group to account for inter-individual variability. 2. Standardize the time of day for all procedures, including drug administration and sample collection. |
Quantitative Data Summary
The co-administration of allopurinol is a key strategy for mitigating this compound's off-target effects. The following tables summarize preclinical and clinical data demonstrating its impact.
Table 1: Effect of Allopurinol Co-therapy on Thiopurine Metabolites and Toxicity
| Parameter | Thiopurine Monotherapy (Mean ± SD) | Thiopurine + Allopurinol Co-therapy (Mean ± SD) | P-value | Reference |
|---|---|---|---|---|
| 6-TGN Level (pmol/8x10⁸ RBCs) | 185.7 ± 17.7 | 385.4 ± 41.5 | < 0.001 | |
| 6-MMP Level (pmol/8x10⁸ RBCs) | 10,380 ± 1245 | 1,732 ± 502 | < 0.001 |
| White Blood Cell Count (x10⁸/L) | 8.28 ± 0.95 | 6.1 ± 0.82 | 0.01 | |
Table 2: Impact of Allopurinol Co-therapy on Hepatotoxicity Risk in a Large Cohort Study
| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Key Finding | Reference |
|---|---|---|---|---|
| Hepatotoxicity Risk | 0.42 | 0.30–0.60 | A 58% decreased risk of hepatotoxicity was observed in patients taking allopurinol concomitantly with a thiopurine. |
| Myelotoxicity Risk | 0.96 | 0.89–1.03 | The risk of myelotoxicity was not significantly influenced by allopurinol co-therapy. | |
Visualized Workflows and Pathways
This compound Metabolic Pathway
This diagram illustrates the metabolic fate of this compound, highlighting the pathways leading to therapeutic effects versus off-target toxicity and the intervention point for allopurinol.
Caption: Metabolic pathway of this compound showing therapeutic and toxic routes.
Experimental Workflow: Screening for Mitigating Agents
This workflow outlines a systematic approach for screening and validating compounds that can potentially reduce this compound-induced off-target cytotoxicity.
Caption: A multi-phase workflow for screening and validating mitigating agents.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity (MTT Assay)
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound in a cultured cell line (e.g., HepG2 for hepatotoxicity).
Materials:
-
Target cell line (e.g., HepG2)
-
Complete culture medium
-
This compound (TG)
-
DMSO or 0.1 M NaOH for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells for "vehicle control" (medium with solvent only) and "no-cell" blanks.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate percent viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of this compound-Induced Myelosuppression in Mice
This protocol describes the induction of myelosuppression and subsequent analysis of bone marrow cells by flow cytometry.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound solution for oral gavage or intraperitoneal (i.p.) injection
-
Anesthetics
-
Surgical tools (scissors, forceps)
-
Syringes (1 mL and 5 mL) and needles (25G or 27G)
-
PBS with 2% FBS (FACS Buffer)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
Cell strainer (70 µm)
-
Flow cytometry tubes
-
Fluorochrome-conjugated antibodies for hematopoietic cell populations (e.g., Lineage cocktail, Sca-1, c-Kit, CD48, CD150 for HSPCs)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Induction of Myelosuppression:
-
Administer this compound to mice. A typical starting dose is 2-3 mg/kg daily via oral gavage or i.p. injection for 5-7 days. Dosing should be optimized for your specific strain and experimental goals.
-
Monitor animals daily for signs of toxicity (weight loss, lethargy, ruffled fur).
-
-
Bone Marrow Harvest:
-
At the desired endpoint, euthanize the mouse using an approved method.
-
Disinfect the hind legs with 70% ethanol.
-
Carefully dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones.
-
Insert a 25G needle attached to a syringe filled with FACS Buffer into one end of the bone. Flush the marrow into a 50 mL conical tube placed under a 70 µm cell strainer.
-
-
Single-Cell Suspension Preparation:
-
Create a single-cell suspension by gently pipetting the flushed marrow up and down.
-
Centrifuge the cells at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Add 10 mL of FACS Buffer to stop the lysis. Centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of FACS Buffer and perform a cell count.
-
-
Flow Cytometry Staining and Analysis:
-
Aliquot approximately 1-2 million cells per flow cytometry tube.
-
Add the antibody cocktail for your markers of interest (e.g., to identify hematopoietic stem cells, progenitors, or mature myeloid/lymphoid cells).
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells by adding 1-2 mL of FACS Buffer and centrifuging.
-
Resuspend the final cell pellet in 200-300 µL of FACS Buffer containing a viability dye.
-
Acquire the samples on a flow cytometer. Analyze the data to quantify the different hematopoietic populations and assess the degree of myelosuppression compared to vehicle-treated control animals.
-
References
Technical Support Center: Improving the Therapeutic Index of Thioguanine in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioguanine in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the rationale for its use in combination therapies?
6-thioguanine (6-TG) is a purine analog that, after intracellular conversion to its active metabolites, 6-thioguanine nucleotides (6-TGNs), exerts its cytotoxic effects.[1] These metabolites are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. The rationale for using 6-TG in combination therapies is to enhance its therapeutic efficacy, overcome resistance, and in some cases, reduce its toxicity. For instance, combining 6-TG with agents that modulate its metabolic pathway can increase the concentration of active metabolites in target cells.
Q2: What are the major dose-limiting toxicities of this compound, and what are their metabolic underpinnings?
The primary dose-limiting toxicities associated with this compound therapy are myelosuppression and hepatotoxicity.[1]
-
Myelosuppression: This is characterized by a decrease in the production of blood cells and is strongly associated with high levels of the active 6-TGN metabolites.
-
Hepatotoxicity: Liver damage is primarily linked to elevated levels of another metabolite, 6-methylmercaptopurine (6-MMP).
Q3: How do genetic polymorphisms in TPMT and NUDT15 affect this compound therapy?
Genetic variations in the enzymes thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) are critical determinants of a patient's response to this compound.
-
TPMT: This enzyme is involved in the inactivation of thiopurines. Individuals with reduced TPMT activity are at a higher risk of severe myelosuppression due to the accumulation of 6-TGNs.
-
NUDT15: This enzyme dephosphorylates active thiopurine metabolites, thus preventing their incorporation into DNA. Variants in the NUDT15 gene that lead to loss of function are strongly associated with thiopurine intolerance and hematopoietic toxicity.
Pharmacogenomic testing for TPMT and NUDT15 variants is recommended before initiating thiopurine therapy to guide initial dosing.
Q4: What is the role of allopurinol in combination with this compound?
Allopurinol is a xanthine oxidase inhibitor that can be used to modulate thiopurine metabolism. When co-administered with a thiopurine like azathioprine (a pro-drug of 6-mercaptopurine, which is then converted to 6-TGNs), allopurinol shunts the metabolic pathway towards the production of the active 6-TGNs and away from the hepatotoxic 6-MMP metabolites. This combination allows for the use of lower doses of the thiopurine, thereby reducing the risk of hepatotoxicity while maintaining or even enhancing therapeutic efficacy.
Troubleshooting Guides
Issue 1: Sub-optimal therapeutic response to this compound therapy at standard dosing.
-
Possible Cause 1: Metabolic Shunting. The patient may be a "hypermethylator," preferentially metabolizing the thiopurine to the less active and more toxic 6-MMP instead of the therapeutic 6-TGNs.
-
Troubleshooting Step: Perform therapeutic drug monitoring (TDM) to measure the levels of 6-TGN and 6-MMP in red blood cells. A high 6-MMP/6-TGN ratio would confirm this metabolic profile.
-
Solution: Consider adding allopurinol to the regimen at a dose of 100 mg daily, with a concurrent dose reduction of the thiopurine to 25-33% of the original dose. Continue to monitor metabolite levels.
-
-
Possible Cause 2: Drug Resistance. Tumor cells may have developed resistance to this compound. Mechanisms of resistance can include defects in the mismatch repair (MMR) system or increased expression of drug repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT).
-
Troubleshooting Step: If possible, perform molecular profiling of the tumor to identify potential resistance mechanisms.
-
Solution: Consider combination therapies that can overcome the specific resistance mechanism. For example, if resistance is due to upregulation of the salvage pathway, combining with an agent that inhibits de novo purine synthesis, like methotrexate, could be beneficial.
-
Issue 2: Patient experiences severe myelosuppression after initiating this compound therapy.
-
Possible Cause: Undiagnosed TPMT or NUDT15 deficiency. The patient may have a genetic variant leading to decreased enzyme activity, resulting in the accumulation of toxic levels of 6-TGNs.
-
Troubleshooting Step: Immediately withhold this compound therapy. Perform genotyping for TPMT and NUDT15 variants.
-
Solution: Based on the genotype, adjust the this compound dose significantly. For patients with homozygous deficiency in either enzyme, a dose reduction of up to 90% may be necessary, or an alternative therapy should be considered.
-
Issue 3: Elevated liver function tests (LFTs) observed during treatment.
-
Possible Cause: Hepatotoxicity due to high 6-MMP levels. The patient may be preferentially metabolizing the thiopurine towards the hepatotoxic 6-MMP metabolite.
-
Troubleshooting Step: Measure 6-TGN and 6-MMP metabolite levels. A 6-MMP level greater than 5700 pmol/8 x 10^8 RBCs is associated with an increased risk of hepatotoxicity.
-
Solution: Add allopurinol to the therapy and reduce the thiopurine dose. This will shift the metabolism towards 6-TGN production and lower the 6-MMP levels, which has been shown to resolve hepatotoxicity.
-
Data Presentation
Table 1: Impact of Allopurinol Combination Therapy on Thiopurine Metabolite Levels
| Parameter | Thiopurine Monotherapy (Mean ± SD or Median [IQR]) | Allopurinol Combination Therapy (Mean ± SD or Median [IQR]) | p-value | Reference |
| 6-TGN (pmol/8x10⁸ RBCs) | 165 (64) | 297 (102) | < 0.0001 | |
| 6-MMP (pmol/8x10⁸ RBCs) | 9388 (5234) | 896 (1031) | < 0.0001 | |
| 6-MMP/6-TGN Ratio | 59.8 (30.3) | 3.4 (4.0) | < 0.0001 | |
| Azathioprine Dose Reduction | N/A | 70% | < 0.01 | |
| Xanthine Oxidase Activity (mU/hour/ml) | 0.18 [0.08–0.3] | 0.11 [0.06–0.2] (at 12 weeks) | 0.008 | |
| HGPRT Activity (nmol/(h x mg protein)) | 150 [114–176] | 204 [173–213] (at 12 weeks) | 0.013 |
Table 2: Recommended Therapeutic Ranges for Thiopurine Metabolites
| Metabolite | Therapeutic Range | Associated Risk with High Levels | Reference |
| 6-TGN (pmol/8x10⁸ RBCs) | 235 - 450 | > 450: Increased risk of leukopenia | |
| 6-MMP (pmol/8x10⁸ RBCs) | < 5700 | > 5700: Increased risk of hepatotoxicity |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells by HPLC
Objective: To quantify the intracellular concentrations of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) in red blood cells (RBCs) to guide thiopurine dosing.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Sample Preparation:
-
Collect 3-5 mL of whole blood in an EDTA-containing tube.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate plasma and RBCs.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs with an equal volume of saline and centrifuge again. Repeat this step twice.
-
Lyse the packed RBCs with a known volume of distilled water or a specific lysing reagent.
-
Perform acid hydrolysis (e.g., with perchloric acid) to convert the nucleotide metabolites to their respective purine bases (6-thioguanine and 6-methylmercaptopurine).
-
Neutralize the sample and centrifuge to remove precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a specific wavelength or tandem mass spectrometry for higher sensitivity and specificity.
-
Quantification: Use of a standard curve prepared with known concentrations of 6-thioguanine and 6-methylmercaptopurine.
Visualizations
Caption: Metabolic pathways of thiopurines.
Caption: Troubleshooting workflow for this compound therapy.
References
Validation & Comparative
Thioguanine vs. 6-Mercaptopurine in Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of thioguanine (6-TG) and 6-mercaptopurine (6-MP), two pivotal thiopurine antimetabolites in the treatment of leukemia. The following sections detail their mechanisms of action, comparative cytotoxicity in preclinical models, and clinical efficacy, supported by experimental data and protocols.
Introduction
This compound and 6-mercaptopurine are purine analogs that have been cornerstones of acute lymphoblastic leukemia (ALL) therapy for decades. Both are prodrugs that require intracellular activation to exert their cytotoxic effects. While structurally similar, their metabolic pathways and resulting clinical profiles exhibit notable differences. This guide aims to provide an objective comparison to inform further research and drug development.
Mechanism of Action and Metabolic Pathways
Both 6-TG and 6-MP interfere with DNA synthesis, primarily through the incorporation of their active metabolites, this compound nucleotides (TGNs), into DNA and RNA. This incorporation disrupts nucleic acid replication and function, leading to cell cycle arrest and apoptosis.[1]
6-Mercaptopurine is converted to its active form, this compound monophosphate (TGMP), through a multi-step enzymatic process. In contrast, this compound is more directly converted to TGMP.[2] This difference in metabolic activation is a key factor influencing their respective potencies and clinical characteristics. The metabolic pathways of both drugs are detailed in the diagram below.
In Vitro Cytotoxicity
Preclinical studies consistently demonstrate the superior potency of this compound over 6-mercaptopurine in various leukemia cell lines.
| Cell Line | Drug | IC50 | Reference |
| MOLT-4, CCRF-CEM, Wilson (Human Leukemic Cell Lines) | 6-Mercaptopurine | > 10 µM (maximum cytotoxicity) | [3] |
| This compound | 0.5 µM (maximum cytotoxicity) | [3] | |
| Leukemic cells from ALL patients | 6-Mercaptopurine | ≥ 206 µM (median) | [3] |
| This compound | 20 µM (median) |
Table 1: Comparative In Vitro Cytotoxicity of 6-Mercaptopurine and this compound.
Experimental Protocols
Cytotoxicity Assay in Human Leukemia Cell Lines (MOLT-4, CCRF-CEM, Wilson)
The following is a representative protocol for determining the cytotoxicity of thiopurine analogs in leukemia cell lines, based on the methodologies described in the cited literature.
-
Cell Culture: Human leukemic cell lines (MOLT-4, CCRF-CEM, Wilson) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Stock solutions of 6-mercaptopurine and this compound are prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with culture medium immediately before use.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Drug Exposure: Cells are exposed to a range of concentrations of 6-mercaptopurine or this compound. A control group with no drug is also included. The exposure duration is a critical variable, with studies showing that this compound requires a shorter exposure time (as little as 4 hours) to induce cytotoxicity compared to 6-mercaptopurine (more than 8 hours).
-
Viability Assessment (MTT Assay):
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curves.
In Vivo Efficacy and Clinical Data
The higher in vitro potency of this compound has led to its evaluation as a potential replacement for 6-mercaptopurine in clinical settings.
Intracellular Metabolite Concentrations
Clinical studies have shown that at equitoxic doses, this compound administration leads to significantly higher intracellular concentrations of the active this compound nucleotides (TGNs) compared to 6-mercaptopurine.
| Patient Cohort | Drug | TGN Concentration (pmol/8 x 10^8 RBCs) | Reference |
| Children with ALL | 6-Mercaptopurine | Significantly lower than with 6-TG | |
| This compound | 959 to 2361 |
Table 2: Intracellular this compound Nucleotide (TGN) Concentrations in Patients.
Experimental Protocols
Measurement of this compound Nucleotides in Red Blood Cells (RBCs)
-
Sample Collection: Whole blood samples are collected in EDTA-containing tubes.
-
RBC Isolation: Red blood cells are isolated by centrifugation and washed with saline.
-
Lysis and Hydrolysis: The isolated RBCs are lysed, and the intracellular nucleotides are hydrolyzed to their corresponding bases (this compound) by acid and heat treatment.
-
Quantification: The concentration of the released this compound is quantified by high-performance liquid chromatography (HPLC) with UV detection.
Clinical Trial Data: The Children's Oncology Group (COG) CCG-1952 Study
A major clinical trial, CCG-1952, directly compared the efficacy and toxicity of oral this compound versus oral 6-mercaptopurine in children with standard-risk acute lymphoblastic leukemia.
| Outcome | This compound (n=1017) | 6-Mercaptopurine (n=1010) | p-value | Reference |
| 7-Year Event-Free Survival (EFS) | 84.1% (± 1.8%) | 79.0% (± 2.1%) | 0.004 | |
| 7-Year Overall Survival (OS) | 91.9% (± 1.4%) | 91.2% (± 1.5%) | 0.6 | |
| Veno-occlusive Disease (VOD) | 25% of patients developed VOD | Not reported | - |
Table 3: Efficacy and Toxicity in the COG CCG-1952 Trial.
While this compound showed a statistically significant improvement in event-free survival, this benefit was offset by a higher incidence of veno-occlusive disease of the liver, a serious toxicity.
Experimental Protocols
COG CCG-1952 Treatment Protocol (Maintenance Phase)
The CCG-1952 trial was a randomized study. During the maintenance phase of therapy, patients received either:
-
Oral 6-mercaptopurine: at a standard dose, adjusted based on blood counts.
-
Oral this compound: initially at a dose of 60 mg/m²/day, which was later reduced to 50 mg/m²/day due to concerns about hepatotoxicity.
This was given in combination with weekly methotrexate and other standard components of ALL maintenance therapy.
Signaling Pathways and Molecular Mechanisms of Cytotoxicity
The primary mechanism of cytotoxicity for both drugs involves the incorporation of this compound into DNA. This altered DNA is then recognized by the DNA mismatch repair (MMR) system. The MMR system attempts to excise the this compound-containing segment, leading to futile cycles of repair and ultimately resulting in DNA strand breaks and apoptosis.
Conclusion
This compound demonstrates superior in vitro potency and achieves higher intracellular concentrations of active metabolites compared to 6-mercaptopurine. This translates to a modest improvement in event-free survival in clinical trials for childhood ALL. However, the increased efficacy of this compound is associated with a significant risk of hepatotoxicity, specifically veno-occlusive disease. These findings underscore the complex interplay between efficacy and toxicity in cancer chemotherapy and highlight the need for further research to optimize thiopurine-based therapies, potentially through therapeutic drug monitoring or the development of novel analogs with improved safety profiles.
References
- 1. Gene expression and this compound nucleotide disposition in acute lymphoblastic leukemia after in vivo mercaptopurine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of this compound vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thioguanine as a Potential Chemotherapy Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thioguanine's performance as a chemotherapy agent against other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a purine analogue, has long been a component of treatment regimens for certain cancers, particularly acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves its incorporation into DNA and RNA, leading to cytotoxicity.[1][2][3] This guide delves into the experimental data validating this compound's efficacy, comparing it with other agents like mercaptopurine and doxorubicin, and provides detailed protocols for key validation assays.
Mechanism of Action
This compound is a prodrug that requires intracellular activation. It is converted to its active form, thioguanosine triphosphate (TGTP), which is then incorporated into DNA and RNA. This incorporation disrupts normal cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2] A key difference between this compound and its counterpart, mercaptopurine, is that mercaptopurine primarily acts by inhibiting de novo purine biosynthesis, while this compound's main cytotoxic effect stems from its direct incorporation into nucleic acids.
The metabolic activation and cytotoxic action of this compound are depicted in the following pathway:
References
A Comparative Analysis of Thioguanine and Other Purine Antimetabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of thioguanine and other purine antimetabolites, namely 6-mercaptopurine and azathioprine. This analysis is supported by experimental data to delineate their mechanisms of action, metabolic pathways, and performance in preclinical and clinical settings.
Purine antimetabolites are a class of drugs integral to the treatment of various cancers and autoimmune diseases. By mimicking endogenous purines, these compounds disrupt nucleic acid synthesis and induce cell death, particularly in rapidly proliferating cells. This guide focuses on a comparative analysis of this compound (6-TG) against its counterparts, 6-mercaptopurine (6-MP) and its prodrug, azathioprine (AZA).
Mechanism of Action and Metabolic Pathways
Azathioprine is a prodrug that is converted to 6-mercaptopurine in the body.[1][2] Both 6-MP and 6-TG are then metabolized into their active forms, 6-thioguanine nucleotides (6-TGNs).[1][2] However, the metabolic pathway of 6-TG to 6-TGNs is more direct than that of 6-MP.[1]
The cytotoxic effects of these drugs are primarily mediated by the incorporation of 6-TGNs into DNA and RNA, leading to cell cycle arrest and apoptosis. An additional mechanism involves the inhibition of the small GTPase, Rac1, by 6-thioguanine triphosphate (6-TGTP), a derivative of 6-TGNs. This inhibition in T-lymphocytes converts a co-stimulatory signal into an apoptotic one.
The enzyme thiopurine S-methyltransferase (TPMT) plays a crucial role in the metabolism of thiopurines. Genetic variations in TPMT can lead to altered enzyme activity, affecting both the efficacy and toxicity of these drugs.
Comparative Performance: Experimental Data
Experimental studies have demonstrated key differences in the cytotoxic potential and pharmacokinetic profiles of this compound and 6-mercaptopurine.
Cytotoxicity in Leukemia Cell Lines
Studies comparing the in vitro cytotoxicity of 6-TG and 6-MP in human leukemia cell lines have consistently shown that 6-TG is significantly more potent.
| Drug | Cell Line | IC50 (µM) | Cytotoxicity Threshold (µM) | Minimum Exposure for Cytotoxicity |
| This compound (6-TG) | MOLT-4, CCRF-CEM, Wilson | Not explicitly stated, but maximum cytotoxicity at 0.5 µM | 0.05 | 4 hours |
| 6-Mercaptopurine (6-MP) | MOLT-4, CCRF-CEM, Wilson | Not explicitly stated, but maximum cytotoxicity at 10 µM | 1 | > 8 hours |
| This compound (6-TG) | Patient-derived ALL cells | Median IC50: 20 | Not specified | Not specified |
| 6-Mercaptopurine (6-MP) | Patient-derived ALL cells | Median IC50: ≥ 206 | Not specified | Not specified |
Data summarized from a study on acute lymphoblastic leukemia cells.
Pharmacokinetics and Active Metabolite Levels
Clinical studies have shown that administration of this compound results in significantly higher intracellular concentrations of the active 6-TGNs compared to 6-mercaptopurine, even at lower doses.
| Drug Administered | Median Dose | Median 6-TGN Concentration in Red Blood Cells |
| This compound (6-TG) | ~70% of 6-MP dose | ~7-fold higher than with 6-MP |
| 6-Mercaptopurine (6-MP) | Standard dose | Baseline |
Data from a study in children with acute lymphoblastic leukemia.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, 6-mercaptopurine, or azathioprine for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
References
A Comparative Guide to the Cytotoxic Mechanisms of Thioguanine and 8-Azaguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic mechanisms of two purine analogs, thioguanine (6-thioguanine) and 8-azaguanine. While both compounds are recognized for their antineoplastic properties, their modes of action, metabolic activation, and ultimate cellular fates differ significantly. This document synthesizes experimental data to offer a clear, objective comparison to inform research and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | 8-Azaguanine |
| Primary Target | DNA | RNA |
| Primary Cytotoxic Effect | Induction of DNA mismatch repair-mediated apoptosis | Inhibition of protein synthesis |
| Metabolic Activation | Conversion to deoxyguanosine triphosphate analog (dGTP) | Conversion to guanosine triphosphate analog (GTP) |
| Key Activating Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |
| Cell Cycle Specificity | S-phase dependent | Can affect non-dividing cells |
Metabolic Activation and Molecular Mechanisms
Both this compound and 8-azaguanine are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. The initial and crucial step for both is the conversion to their respective monophosphate ribonucleotides by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3][4] However, their subsequent metabolic pathways and ultimate molecular targets diverge significantly.
This compound: A Trojan Horse in DNA Replication
This compound's cytotoxicity is primarily attributed to its incorporation into DNA.[5] Following its conversion to 6-thioguanosine monophosphate (TGMP) by HGPRT, it is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). TGDP is also a substrate for ribonucleotide reductase, leading to the formation of 6-thiodeoxyguanosine triphosphate (TdGTP). It is this deoxyribonucleotide analog that is incorporated into DNA during the S-phase of the cell cycle.
The presence of this compound within the DNA helix triggers the mismatch repair (MMR) system. The MMR machinery recognizes the incorporated this compound as a mismatch, leading to futile cycles of repair, DNA strand breaks, and ultimately, the induction of apoptosis. This compound can also be incorporated into RNA, which contributes to its overall cytotoxicity but is considered a secondary mechanism. Additionally, this compound metabolites can inhibit de novo purine synthesis.
Caption: Metabolic activation and cytotoxic pathway of this compound.
8-Azaguanine: A Saboteur of Protein Synthesis
In contrast to this compound, the primary cytotoxic mechanism of 8-azaguanine is its incorporation into RNA, leading to the inhibition of protein synthesis. Similar to this compound, 8-azaguanine is a substrate for HGPRT, which converts it to 8-azaguanosine monophosphate. This is subsequently phosphorylated to 8-azaguanosine triphosphate and incorporated into RNA chains during transcription.
The presence of 8-azaguanine in messenger RNA (mRNA) disrupts the normal function of ribosomes, causing them to stall during translation. This ribosome stalling triggers a cellular stress response known as the ribotoxic stress response (RSR). The RSR activates signaling cascades, including the p38 and JNK pathways, which can ultimately lead to apoptosis. Because its primary target is RNA and the protein synthesis machinery, 8-azaguanine can exert its cytotoxic effects in non-dividing cells as well.
Caption: Metabolic activation and cytotoxic pathway of 8-azaguanine.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic potency of this compound and 8-azaguanine is challenging due to the limited number of studies that have evaluated both compounds in the same cell lines under identical experimental conditions. The following table summarizes available IC50 data from various studies. It is important to note that these values are not directly comparable and are presented for informational purposes.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 48h | 5.481 | |
| This compound | HeLa (Cervical Cancer) | 48h | 28.79 |
No directly comparable IC50 data for 8-azaguanine in the same cell lines was found in the searched literature.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or 8-azaguanine and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Quantification of this compound Incorporation into DNA by LC-MS/MS
This method allows for the precise quantification of this compound incorporated into cellular DNA.
Materials:
-
Cell samples treated with this compound
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Extraction: Isolate genomic DNA from treated cells using a commercial DNA extraction kit.
-
DNA Digestion: Digest the DNA to individual deoxyribonucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the deoxyribonucleosides using liquid chromatography and detect and quantify the amount of deoxythioguanosine relative to deoxyguanosine using tandem mass spectrometry.
-
Data Analysis: Calculate the amount of incorporated this compound, typically expressed as pmol of this compound per µg of DNA.
Signaling Pathways
This compound-Induced Signaling
The primary signaling event triggered by this compound is the activation of the DNA damage response (DDR) pathway due to the recognition of incorporated this compound by the MMR system. This leads to the activation of checkpoint kinases such as ATM and ATR, culminating in cell cycle arrest and apoptosis. Some studies have also implicated the PI3K-AKT pathway in this compound-induced apoptosis.
Caption: Signaling pathways affected by this compound.
8-Azaguanine-Induced Signaling
The incorporation of 8-azaguanine into RNA and subsequent ribosome stalling is a potent cellular stressor that activates the Ribotoxic Stress Response (RSR). This signaling cascade is primarily mediated by the activation of mitogen-activated protein kinases (MAPKs), particularly p38 and JNK. Activation of these kinases can lead to a variety of cellular outcomes, including the inhibition of translation, induction of inflammatory cytokines, and apoptosis. The RSR represents a key signaling hub that integrates information about translational fidelity with cellular stress and survival pathways.
Caption: Signaling pathways affected by 8-azaguanine.
Conclusion
This compound and 8-azaguanine, while both purine analogs, employ distinct cytotoxic mechanisms. This compound's efficacy is intrinsically linked to DNA replication and the integrity of the mismatch repair system, making it a potent agent in rapidly dividing cells. Conversely, 8-azaguanine's targeting of the protein synthesis machinery via RNA incorporation allows for a broader spectrum of activity, including in non-dividing cells. A thorough understanding of these differential mechanisms is paramount for the rational design of novel therapeutic strategies and for predicting potential mechanisms of drug resistance. Future research should focus on direct comparative studies to elucidate the relative potencies of these compounds in various cancer models and to further dissect the downstream signaling consequences of their respective cytotoxic actions.
References
- 1. news.ssbcrack.com [news.ssbcrack.com]
- 2. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Colliding ribosomes signal cellular stress | EurekAlert! [eurekalert.org]
- 5. ClinPGx [clinpgx.org]
Thioguanine Demonstrates Superior In Vitro Therapeutic Potential Over Mercaptopurine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a comparative analysis of two widely used thiopurine drugs, in vitro evidence highlights a significant therapeutic advantage of thioguanine (TG) over mercaptopurine (MP). Researchers and drug development professionals will find compelling data supporting the enhanced potency and more efficient mechanism of action of this compound in preclinical models. This guide synthesizes key experimental findings, providing a clear comparison of their cytotoxic effects, metabolic pathways, and the underlying experimental protocols.
Enhanced Cytotoxicity of this compound
In vitro studies consistently demonstrate that this compound is a more potent cytotoxic agent than mercaptopurine in various cancer cell lines.[1][2][3] This increased potency is evident from its lower cytotoxicity threshold and the shorter duration of exposure required to induce cell death.
Quantitative analysis from studies on human leukemic cell lines reveals a substantial difference in the concentrations required for therapeutic effect. For mercaptopurine, the cytotoxicity threshold is approximately 1 µM, with maximal effect observed at 10 µM.[1] In stark contrast, this compound shows a much lower threshold of 0.05 µM and achieves maximum cytotoxicity at 0.5 µM.[1] Furthermore, mercaptopurine requires more than 8 hours of exposure to produce a cytotoxic effect, whereas this compound demonstrates cytotoxicity with exposures as short as 4 hours.
The superior efficacy of this compound is also reflected in its half-maximal inhibitory concentration (IC50). In leukemic cells from children with Acute Lymphoblastic Leukemia (ALL), the median IC50 for this compound was found to be 20 µM, significantly lower than that for mercaptopurine, which was ≥206 µM.
Table 1: Comparative Cytotoxicity of Mercaptopurine vs. This compound in ALL Cells
| Parameter | Mercaptopurine (MP) | This compound (TG) |
| Cytotoxicity Threshold | ~1 µM | 0.05 µM |
| Concentration for Maximum Cytotoxicity | 10 µM | 0.5 µM |
| Minimum Exposure Time for Cytotoxicity | > 8 hours | 4 hours |
| Median IC50 in Patient-derived ALL Cells | ≥ 206 µM | 20 µM |
Further studies in inflammatory models have also shown this compound to be more effective. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the IC50 value for this compound was 10.73, compared to 13.31 for a mercaptopurine derivative.
A More Direct Metabolic Pathway
The therapeutic effects of both mercaptopurine and this compound are mediated by their conversion to active metabolites, primarily this compound nucleotides (TGNs), which are then incorporated into DNA and RNA, leading to cytotoxicity. However, the metabolic activation of this compound is significantly more direct than that of mercaptopurine.
This compound is converted in a single step by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active nucleotide form, thioguanosine monophosphate (TGMP). In contrast, mercaptopurine requires a three-step enzymatic conversion to ultimately form TGNs. This more direct intracellular activation pathway of this compound is believed to contribute to its higher potency.
The primary mechanism of action for both drugs is the incorporation of TGNs into DNA and RNA, which disrupts cellular processes and induces apoptosis. Inhibition of de novo purine synthesis is another, albeit less central, mechanism of their toxicity.
Caption: Metabolic activation of Mercaptopurine (3 steps) vs. This compound (1 step).
Experimental Protocols
The in vitro comparison of this compound and mercaptopurine relies on standardized assays to measure cell viability and cytotoxicity. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Assessment:
-
Cell Seeding: Cells (e.g., human leukemic cell lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of this compound and mercaptopurine are prepared. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the drugs) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cytotoxicity is determined by comparing the absorbance of treated wells to the control wells.
Caption: Workflow for comparing this compound and mercaptopurine cytotoxicity in vitro.
Conclusion
The presented in vitro data provides a strong rationale for the therapeutic advantage of this compound over mercaptopurine. Its higher potency, lower effective concentration, and more direct metabolic activation pathway suggest that this compound may offer a more efficient treatment option in clinical settings where thiopurines are indicated. These findings encourage further investigation into the clinical applications of this compound, potentially leading to improved therapeutic outcomes.
References
- 1. The cytotoxicity of this compound vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substitution of oral and intravenous this compound for mercaptopurine in a treatment regimen for children with standard risk acute lymphoblastic leukemia: a collaborative Children's Oncology Group/National Cancer Institute pilot trial (CCG-1942) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Unseen Hand: Validating the Gut Microbiome's Crucial Role in Thioguanine Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
The conventional understanding of thiopurine metabolism, a cornerstone of treatment for inflammatory bowel disease (IBD) and some cancers, has been centered on host cell enzymes. However, a growing body of evidence illuminates a critical and previously underappreciated player in this metabolic pathway: the gut microbiome. This guide provides an objective comparison of the canonical host-mediated metabolism of thioguanine with the emerging, microbially-driven pathway, supported by experimental data. We delve into the detailed methodologies of key experiments that have been pivotal in validating the microbiome's role, offering a comprehensive resource for researchers and drug development professionals.
Host vs. Microbiome: A Tale of Two Metabolic Pathways
This compound, a purine analogue, is a prodrug that must be converted into its active form, this compound nucleotides (TGNs), to exert its therapeutic effects. For decades, this activation was thought to be exclusively dependent on the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). However, recent studies have demonstrated that commensal gut bacteria possess the enzymatic machinery to perform this vital conversion, adding a new dimension to our understanding of thiopurine pharmacokinetics and efficacy.
The table below summarizes the key comparative aspects of these two metabolic routes.
| Feature | Host-Mediated Metabolism | Microbiome-Mediated Metabolism |
| Primary Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HPRT)[1] | Bacterial HPRT and other purine salvage enzymes[1] |
| Location of Metabolism | Primarily in host cells (e.g., intestinal epithelium, hematopoietic cells) | Intestinal lumen, within gut bacteria |
| Key Metabolites | 6-thioguanine nucleotides (TGNs) | 6-thioguanine nucleotides (TGNs) |
| Systemic Exposure | Leads to systemic distribution of TGNs, with potential for myelosuppression | Localized production of TGNs in the gut, potentially reducing systemic side effects[1] |
| Efficacy in HPRT-deficient individuals | Ineffective | Effective in preclinical models, suggesting a compensatory mechanism[1] |
| Evidence in IBD Models | Established efficacy | Crucial for this compound's therapeutic effect in HPRT-knockout mouse models of colitis[1] |
Experimental Validation: Unraveling the Microbial Contribution
The validation of the gut microbiome's role in this compound metabolism has been built upon a series of meticulously designed experiments, primarily utilizing gnotobiotic and genetically modified animal models.
Key Experimental Approaches
-
Gnotobiotic Mouse Models: Germ-free mice, which lack any microorganisms, are compared to conventional mice with a normal gut microbiome. These studies are instrumental in demonstrating the necessity of the microbiota for a particular biological effect.
-
HPRT-Knockout (Hprt-ko) Mice: These mice are genetically engineered to lack the HPRT enzyme, rendering them incapable of converting this compound to TGNs via the host pathway. They are a critical tool for isolating and studying the metabolic contribution of the gut microbiome.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis Model: This is a widely used preclinical model that mimics the pathology of ulcerative colitis in humans. By inducing colitis in different mouse models and treating them with this compound, researchers can assess the therapeutic efficacy under various metabolic conditions.
-
Metabolite Quantification: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to detect and quantify this compound and its metabolites in various biological samples, including feces, intestinal contents, and tissues.
The following diagram illustrates a typical experimental workflow used to investigate the role of the gut microbiome in this compound's efficacy in treating colitis.
References
Intravenous vs. Oral Thioguanine in Metastatic Breast Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanine, a purine analogue antimetabolite, has been investigated for its potential role in the treatment of various malignancies. Its mechanism of action involves the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] In the context of breast cancer, preclinical studies have shown that this compound can induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating the PI3K-AKT signaling pathway.[4][5] This guide provides a comparative overview of the efficacy of intravenous (IV) versus oral this compound in the treatment of metastatic breast cancer, drawing upon available clinical and pharmacokinetic data.
Data Presentation
Table 1: Pharmacokinetic Properties of Intravenous vs. Oral this compound
| Parameter | Intravenous this compound | Oral this compound | Source(s) |
| Bioavailability | 100% | Highly variable and incomplete (14-46%) | |
| Peak Plasma Concentration | Higher and more predictable | Lower and more variable | |
| Metabolism | Hepatic | Hepatic | |
| Elimination | Primarily renal | Primarily renal |
Table 2: Clinical Efficacy of Intravenous this compound in Metastatic Breast Cancer (Phase II Trial)
| Parameter | Value | Source(s) |
| Number of Patients | 41 (31 measurable disease, 10 evaluable disease) | |
| Response Rate (CR + PR) | 19.4% (6/31) in patients with measurable disease | |
| Complete Response (CR) | 6.5% (2/31) | |
| Partial Response (PR) | 12.9% (4/31) | |
| Median Time to Progression | 140 days | |
| Median Survival Time | 460 days |
Note: No dedicated clinical trials evaluating the efficacy of oral this compound monotherapy in a significant cohort of metastatic breast cancer patients were identified in the literature search.
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Intravenous | Oral | Source(s) |
| Myelosuppression | Yes (Dose-limiting) | Yes (Dose-related) | |
| Hepatotoxicity | Yes (Mild, reversible changes reported) | Yes (High risk with chronic use) | |
| Nausea and Vomiting | Yes | Yes | |
| Diarrhea | Not prominently reported | Yes | |
| Stomatitis (Mouth Sores) | Not prominently reported | Yes | |
| Loss of Appetite | Not prominently reported | Yes |
Experimental Protocols
Phase II Trial of Intravenous 6-Thioguanine in Metastatic Breast Cancer
-
Objective: To evaluate the efficacy and toxicity of a multiple-day intravenous regimen of 6-thioguanine as first-line chemotherapy in women with metastatic breast cancer.
-
Patient Population: 41 women with measurable or evaluable metastatic breast cancer.
-
Dosing Regimen: 6-Thioguanine was administered intravenously over a 10-minute period daily for 5 consecutive days. The initial daily dosage was 55 mg/m², which was later increased to 65 mg/m² in subsequent patients due to inadequate myelosuppression at the lower dose. This 5-day treatment constituted one cycle, with a planned cycle length of 35 days.
-
Efficacy Assessment: Tumor response was evaluated based on standard criteria for solid tumors.
-
Toxicity Assessment: Adverse events were monitored and graded according to standardized toxicity criteria.
Mandatory Visualization
Caption: Metabolic activation and mechanism of action of this compound.
Caption: this compound's regulation of the PI3K-AKT pathway in TNBC.
Discussion
A direct comparison of the efficacy of intravenous versus oral this compound in metastatic breast cancer is hampered by the lack of head-to-head clinical trials. However, based on the available pharmacokinetic and clinical data, several key differences can be highlighted.
The most significant distinction lies in the bioavailability of the drug. Oral this compound exhibits poor and erratic absorption, with bioavailability ranging from 14% to 46%. This variability can lead to unpredictable plasma concentrations and potentially sub-therapeutic drug exposure in some patients. In contrast, intravenous administration ensures 100% bioavailability, leading to more consistent and higher plasma levels of this compound.
The single phase II clinical trial of intravenous this compound in metastatic breast cancer demonstrated limited, albeit present, activity. A response rate of 19.4% in patients with measurable disease suggests that while not a highly effective agent, it may offer some benefit to a subset of patients. The lack of comparable clinical trial data for oral this compound in this specific setting makes a direct efficacy comparison impossible. However, given the pharmacokinetic disadvantages of the oral route, it is reasonable to hypothesize that its efficacy would be, at best, comparable to or lower than the intravenous formulation.
The adverse event profiles of both formulations are broadly similar, with myelosuppression and hepatotoxicity being the primary concerns. The risk of severe liver toxicity, including veno-occlusive disease, is particularly noted with chronic oral administration.
Conclusion
Based on the currently available evidence, intravenous administration of this compound offers a more reliable pharmacokinetic profile compared to oral administration, ensuring complete and predictable drug exposure. While a phase II study of intravenous this compound showed limited efficacy in metastatic breast cancer, there is a lack of robust clinical data to support the use of oral this compound in this patient population. The significant variability in oral absorption raises concerns about achieving therapeutic drug levels consistently. Therefore, for investigational purposes in metastatic breast cancer, the intravenous route provides a more controlled and predictable method of administration. Further research, potentially exploring this compound in combination with other agents or in specific molecularly defined subtypes of breast cancer, would be necessary to fully elucidate its therapeutic potential.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K–AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thioguanine: A Guide for Laboratory Professionals
The proper handling and disposal of thioguanine, a potent antineoplastic agent, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of exposure to this cytotoxic compound and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Before working with this compound, it is imperative to don the appropriate personal protective equipment to prevent dermal and inhalation exposure. All manipulations involving solid or liquid forms of this compound should be performed within a certified biological safety cabinet or a chemical fume hood to contain any aerosols or dust.[1][2]
Recommended PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form outside of a containment hood.[3]
Waste Categorization and Segregation
The cornerstone of proper this compound disposal is the accurate categorization of waste.[4] Chemotherapy waste is broadly classified into two categories: trace waste and bulk waste. This distinction is based on the amount of residual drug remaining in the container or on the contaminated item.[5]
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Waste | Items contaminated with less than 3% of the original weight of the drug. This includes empty vials, used syringes, gloves, gowns, and other contaminated labware. | Yellow Bins | Incineration at a licensed facility. |
| Bulk Waste | Items containing more than 3% of the original drug weight. This includes expired or unused this compound, partially filled vials, and materials from a large spill cleanup. | Black Bins | Management as RCRA hazardous waste. |
Step-by-Step Disposal Procedures
1. Trace Contaminated Waste:
-
Sharps: Needles, syringes, and other sharps contaminated with trace amounts of this compound must be placed directly into a designated yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste". Do not recap, bend, or break needles.
-
Non-Sharps: Contaminated items such as gloves, gowns, bench paper, and empty vials should be discarded into a yellow chemotherapy waste bag or container. These containers should be clearly labeled for incineration.
2. Bulk this compound Waste:
-
Unused/Expired Product: Unused or expired this compound is considered bulk hazardous waste. It must be disposed of in a black RCRA hazardous waste container.
-
Grossly Contaminated Items: Materials from a spill cleanup that are heavily saturated with this compound are also classified as bulk waste and must be placed in the black container.
3. Spill Management: In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Use a full set of PPE, including respiratory protection if the spill involves powder.
-
Containment: Use a chemotherapy spill kit to absorb the spill. For powders, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully clean the area, working from the outer edge of the spill inward.
-
Disposal: All cleanup materials, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste segregation and disposal.
Regulatory Compliance
It is essential to consult and adhere to all local, state, and federal regulations governing hazardous and chemotherapy waste disposal, as requirements may vary. Maintaining meticulous records of hazardous waste generation and disposal is a standard regulatory requirement.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thioguanine
Essential protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of thioguanine are critical for protecting laboratory personnel from exposure to this potent cytotoxic agent. this compound, a chemotherapy drug and immunosuppressant, poses significant health risks, including toxicity if swallowed and potential genetic defects.[1][2] Adherence to strict safety measures is paramount for researchers, scientists, and drug development professionals working with this compound.
Proper handling of this compound should always occur in a designated area, ideally within a Class II laminar flow biological safety cabinet, to minimize the risk of aerosolization and contamination.[3] Personnel must be thoroughly trained on the potential hazards and the specific procedures for safe handling, storage, and waste disposal.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure comprehensive protection. This includes protection for the body, hands, eyes, and respiratory system. The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Protective Clothing | Disposable, solid-front gown with knit cuffs (e.g., Tyvek); Long-sleeved clothing | Prevents skin contact with spills or dust. |
| Hand Protection | Double gloving with chemotherapy-approved nitrile gloves. | Provides a barrier against direct contact and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or a full-facepiece airline respirator for large-scale operations or emergencies. | Minimizes the inhalation of this compound dust. |
| Foot Protection | Protective shoe covers. | Prevents the tracking of contaminants outside of the designated handling area. |
| Head Protection | Head covering. | Contains hair and prevents it from coming into contact with contaminated surfaces. |
Operational Plans for Handling this compound
A clear and concise workflow is essential for minimizing risks. The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel. A cytotoxic spill kit should be readily accessible. The general procedure for cleaning a this compound spill involves:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Full PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the Spill: Use absorbent pads from the spill kit to cover and contain the spill. For powdered this compound, gently dampen the powder with water to prevent it from becoming airborne before cleaning.
-
Clean the Area: Use appropriate cleaning agents and dispose of all contaminated materials in a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly with a suitable decontaminating solution.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines. This includes unused product, contaminated labware, cleaning materials, and all PPE worn during handling.
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
